molecular formula C20H30O3 B1181451 Pseudolaric acid D

Pseudolaric acid D

Cat. No.: B1181451
M. Wt: 318.4 g/mol
InChI Key: WUENWZUJMIZJPA-UBTCDGAASA-N
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Description

Pseudolaric acid D has been reported in Pseudolarix amabilis and Larix kaempferi with data available.

Properties

IUPAC Name

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUENWZUJMIZJPA-UBTCDGAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Source of Pseudolaric Acid D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid D is a diterpenoid natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation, and discussing relevant biosynthetic and signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate complex biological pathways and experimental workflows.

Natural Source and Quantitative Analysis

This compound is naturally found in the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This deciduous conifer is native to eastern China and has been used in traditional Chinese medicine for centuries. The root bark, referred to as "Tu-Jin-Pi," contains a variety of bioactive diterpenoids, including a series of pseudolaric acids (A, B, C, D, E, and their glucosides).[1]

While a precise yield for this compound from the raw plant material is not extensively reported in the available literature, the yields of the more abundant pseudolaric acids A and B can provide an estimate of the general content of these diterpenoids in the plant. The concentration of these compounds can vary based on geographical location, age of the tree, and the time of harvest.

Table 1: Major Pseudolaric Acids from Pseudolarix amabilis

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Bioactivities
Pseudolaric acid AC₂₂H₂₈O₆388.45Antifungal, Cytotoxic[3]
Pseudolaric acid BC₂₃H₂₈O₈432.46Antifungal, Anti-angiogenic, Cytotoxic
Pseudolaric acid CC₂₂H₂₈O₇404.45Antifungal[1]
This compound C₂₂H₃₀O₅ 374.47 Anti-inflammatory [2]
Pseudolaric acid EC₂₂H₂₈O₆388.45Not extensively studied

Experimental Protocols: Isolation and Purification

The isolation of this compound from the root bark of Pseudolarix amabilis typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from methods used for the isolation of various pseudolaric acids.

Extraction
  • Preparation of Plant Material: The air-dried and powdered root bark of Pseudolarix amabilis is used as the starting material.

  • Solvent Extraction: The powdered bark is extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenoids, including pseudolaric acids, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate or chloroform and methanol is used to separate the compounds into different fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired pseudolaric acids are further purified by preparative reversed-phase HPLC (RP-HPLC) to yield pure compounds, including this compound.

Table 2: Summary of a General Isolation Protocol

StepProcedureSolvents/MaterialsOutcome
1. ExtractionMaceration or Soxhlet extraction of powdered root bark.Ethanol or MethanolCrude extract containing a mixture of compounds.
2. FractionationLiquid-liquid partitioning of the crude extract.Petroleum ether, Ethyl acetate, n-Butanol, WaterSeparation into fractions with different polarities.
3. Column ChromatographySeparation of the ethyl acetate fraction on a silica gel column.Hexane-Ethyl Acetate or Chloroform-Methanol gradientFurther separation into multiple fractions.
4. PurificationPreparative RP-HPLC of enriched fractions.Acetonitrile-Water or Methanol-Water gradientIsolation of pure this compound.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, the biosynthesis of the structurally related diterpenoid, Pseudolaric acid B, has been investigated and provides a likely model for the initial steps of this compound biosynthesis. The pathway begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP).

Biosynthetic_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate Pseudolaratriene GGPP->Intermediate PxaTPS8 Unknown Series of Oxidations & Modifications Intermediate->Unknown PAB Pseudolaric Acid B PAD This compound Unknown->PAB Unknown->PAD NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα in complex IkB->NFkB_IkB Sequesters NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter Inflammation Pro-inflammatory Gene Expression DNA->Inflammation PAD This compound (Putative) PAD->IKK Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PAD This compound (Putative) PAD->PI3K GF Growth Factors GF->RTK

References

Isolating Pseudolaric Acid D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Pseudolaric acid D (PAD), a diterpenoid found in the root bark of Pseudolarix kaempferi (Golden Larch). This document details the experimental protocols for extraction, fractionation, and purification of PAD. It also presents key quantitative data and spectroscopic information for its identification and characterization. Furthermore, this guide explores the potential biological activities of PAD, drawing parallels with the more extensively studied Pseudolaric acid B, and visualizes the isolation workflow and a relevant signaling pathway.

Introduction

The Golden Larch (Pseudolarix kaempferi), a deciduous conifer native to China, is a source of a variety of bioactive diterpenoids known as pseudolaric acids.[1][2] Among these, Pseudolaric acid B (PAB) has garnered significant attention for its potent antifungal, anti-angiogenic, and cytotoxic activities.[3][4] This guide focuses on a related compound, this compound (PAD), which has been successfully isolated from the same plant source. While less studied than PAB, the structural similarity of PAD suggests it may possess comparable biological activities, making it a compound of interest for drug discovery and development.

This document serves as a technical resource for researchers aiming to isolate and study this compound. It consolidates the available scientific information to provide a detailed methodology and characterization framework.

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound is based on established methods for the separation of diterpenoic acids from the root bark of Pseudolarix kaempferi.

Plant Material and Extraction
  • Plant Material: The root bark of Pseudolarix kaempferi is collected and air-dried.

  • Extraction: The dried and powdered root bark is extracted with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude extract, rich in various pseudolaric acids and other compounds, is subjected to a series of chromatographic steps to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the diterpenoic acids is selected for further purification.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether and ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a mixture of methanol and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The following diagram illustrates the general workflow for the isolation of this compound:

experimental_workflow plant Dried Root Bark of Pseudolarix kaempferi extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fraction Enriched Diterpenoid Fraction partitioning->fraction column_chrom Silica Gel Column Chromatography fraction->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pad Pure this compound prep_hplc->pad

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Data

Precise yield and purity data for the isolation of this compound are dependent on the specific batch of plant material and the efficiency of the extraction and purification processes. The following table provides a general expectation based on the isolation of similar compounds from Pseudolarix kaempferi.

ParameterValueMethod of Determination
Yield of Crude Extract 5-10% (w/w) of dried plant materialGravimetric
Yield of PAD Variable, typically in the mg range per kg of dried plant materialGravimetric/HPLC Quantification
Purity of Isolated PAD >95%HPLC-UV

Characterization of this compound

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

TechniqueKey Findings
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy Reveals the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
¹H Nuclear Magnetic Resonance (¹H NMR) Provides information on the number and chemical environment of protons, aiding in the determination of the carbon-hydrogen framework.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Shows the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment.

Note: Specific spectral data for this compound can be found in the cited literature, specifically Acta Chimica Sinica, 1989, 47(3):258-261.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to Pseudolaric acid B suggests it may share similar mechanisms of action. PAB is known to exhibit its anticancer effects by targeting microtubules and modulating various signaling pathways.[4]

One of the key pathways affected by PAB is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis. Inhibition of this pathway by PAB leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis in cancer cells. It is plausible that PAD exerts similar effects.

The following diagram illustrates the hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound:

signaling_pathway PAD This compound PI3K PI3K PAD->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the isolation, characterization, and potential biological investigation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising diterpenoid from Pseudolarix kaempferi.

References

Pseudolaric Acid D: A Diterpenoid with Therapeutic Potential in Inflammation and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Pseudolaric acid D, a diterpenoid first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has emerged as a promising natural product with significant therapeutic potential. Traditionally used in Chinese medicine for various ailments, this compound, chemically identified as 18-hydroxy-ent-kaur-15-en-17-oic acid, is now being investigated for its potent anti-inflammatory and lipid-modulating properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activities with quantitative data, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.

Discovery and Historical Context

The journey of this compound begins with the traditional use of "Tu-Jin-Pi," the root bark of Pseudolarix kaempferi Gordon (Pinaceae), in Chinese folk medicine as an antifungal agent. Scientific investigation into the chemical constituents of this traditional remedy led to the isolation and identification of a series of diterpenoic acids.

The first formal report of this compound was in a 1989 publication in Acta Chimica Sinica. In this study, researchers Pan J.X., Li, Y., et al. detailed the isolation and structure elucidation of two new diterpenoic acids, which they named this compound and Pseudolaric acid E. Through spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), they determined the structure of this compound to be 18-hydroxy-ent-kaur-15-en-17-oic acid. This foundational work paved the way for future investigations into its biological activities.

While initial research on pseudolaric acids focused heavily on the more abundant congeners like Pseudolaric acid B for their antifungal and cytotoxic effects, recent studies have brought renewed attention to this compound, particularly for its role in modulating inflammatory and metabolic pathways. A notable study published in 2020 investigated its anti-inflammatory effects in the context of atherosclerosis, highlighting its potential in treating chronic inflammatory diseases.

Physicochemical Properties and Quantitative Data

This compound belongs to the ent-kaurane class of diterpenoids. The following table summarizes its key physicochemical properties and available quantitative biological data.

Property/ActivityValue/ResultReference
Chemical Name 18-hydroxy-ent-kaur-15-en-17-oic acidPan J.X., et al., 1989
Molecular Formula C₂₀H₃₀O₃Pan J.X., et al., 1989
Molecular Weight 318.45 g/mol (Calculated)
Cytotoxicity (LNCaP2 cells) IC₅₀: 17.63 µg/mL[1][2]
Anti-inflammatory Activity Significantly reduced atherosclerotic lesion areas in ApoE⁻/⁻ mice at 5 mg/kg.[3]
Effect on Pro-inflammatory Cytokines Evidently reduced the expression of IL-1β and IL-18 in a mouse model of atherosclerosis.[3]
Effect on Immune Cells Down-regulated the levels of Ly6Chi monocytes and inhibited Neutrophil Extracellular Traps (NETs) formation.[3]
Lipid Metabolism Significantly improved lipid metabolism in a high-fat diet-fed mouse model.[3]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the root bark of Pseudolarix kaempferi, based on typical methods for isolating diterpenoids from this source.

Workflow for the Isolation of this compound

G start Dried root bark of Pseudolarix kaempferi extraction Extraction with organic solvent (e.g., ethanol or methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Partitioning between immiscible solvents (e.g., ethyl acetate and water) concentration->partition chromatography Column Chromatography on silica gel partition->chromatography fractions Collection of fractions chromatography->fractions purification Further purification by preparative HPLC fractions->purification crystal Crystallization purification->crystal end Pure this compound crystal->end

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered root bark of Pseudolarix kaempferi is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system for structural analysis.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the connectivity of protons and carbons, including 2D NMR techniques like COSY, HSQC, and HMBC for detailed structural assignment.

In Vivo Anti-Atherosclerosis and Anti-inflammatory Assay

The following protocol is based on the study investigating the effects of this compound on atherosclerosis.[3]

Experimental Workflow for In Vivo Atherosclerosis Study

G mice ApoE-/- mice diet High-fat diet feeding to induce atherosclerosis mice->diet treatment Intragastric administration of this compound (5 mg/kg) for 4 weeks diet->treatment analysis Analysis of atherosclerotic lesions, lipid profile, and inflammatory markers treatment->analysis results Evaluation of therapeutic effects analysis->results

Caption: Workflow for the in vivo evaluation of this compound's anti-atherosclerotic effects.

  • Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice, a well-established model for studying atherosclerosis, are used.

  • Induction of Atherosclerosis: Mice are fed a high-fat diet to induce the development of atherosclerotic plaques.

  • Treatment: A treatment group receives daily intragastric administration of this compound (e.g., 5 mg/kg body weight) for a specified period (e.g., four weeks). A control group receives a vehicle.

  • Sample Collection and Analysis: At the end of the treatment period, blood and tissue samples (e.g., aorta) are collected.

    • Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured.

    • Atherosclerotic Lesion Analysis: The aorta is stained (e.g., with Oil Red O) to visualize and quantify the area of atherosclerotic lesions.

    • Immunohistochemistry: Aortic sections are analyzed by immunohistochemistry to detect the presence of inflammatory cells and markers.

    • Flow Cytometry: Blood or spleen cells are analyzed by flow cytometry to quantify specific immune cell populations, such as Ly6Chi monocytes.

    • Cytokine Measurement: The expression levels of pro-inflammatory cytokines like IL-1β and IL-18 are measured in tissue or serum using techniques like ELISA or RT-PCR.

Mechanism of Action: Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways. Based on studies of structurally related compounds and the observed effects of this compound, the NF-κB and PPARγ signaling pathways are implicated.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-1β and TNF-α. This compound and related compounds are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Inhibition of NF-κB Signaling by this compound

G cluster_nucleus Nucleus stimuli Pro-inflammatory stimuli IKK IKK complex stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus transcription Transcription of pro-inflammatory genes (e.g., IL-1β, IL-18) nucleus->transcription activates PLAD This compound PLAD->inhibition inhibition->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Activation of the PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression, in part by antagonizing the activity of transcription factors like NF-κB. Given that this compound improves lipid metabolism, it is plausible that it may act as a PPARγ agonist.

Modulation of PPARγ Signaling by this compound

G cluster_nucleus Nucleus PLAD This compound PPARg PPARγ PLAD->PPARg activates RXR RXR PPARg->RXR heterodimerizes with nucleus Nucleus RXR->nucleus PPRE PPRE nucleus->PPRE binds to gene_expression Regulation of target genes PPRE->gene_expression lipid_metabolism Improved lipid metabolism gene_expression->lipid_metabolism inflammation Reduced inflammation gene_expression->inflammation

Caption: Proposed activation of the PPARγ signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diterpenoid from the traditional medicinal plant Pseudolarix kaempferi, has demonstrated significant anti-inflammatory and lipid-modulating effects. Its ability to reduce pro-inflammatory cytokines and improve lipid profiles in preclinical models suggests its potential as a therapeutic lead for a range of disorders, including atherosclerosis and other chronic inflammatory diseases.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

  • Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to support its development as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective compounds.

  • Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.

References

The Biosynthesis of Pseudolaric Acids in Golden Larch: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acids, particularly pseudolaric acid B (PAB), are bioactive diterpenoids isolated from the golden larch tree (Pseudolarix amabilis). Exhibiting potent antifungal, cytotoxic, and anti-proliferative activities, these natural products hold significant promise for therapeutic applications, including oncology. Understanding the biosynthetic pathway of pseudolaric acids is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of pseudolaric acids, detailing the established enzymatic steps, proposing a putative pathway for subsequent transformations, and outlining key experimental methodologies.

Introduction

The golden larch (Pseudolarix amabilis), a deciduous conifer, is a source of a unique class of diterpenoid lactones known as pseudolaric acids. Among these, pseudolaric acid B is the most abundant and has garnered considerable attention for its potent biological activities, including its ability to inhibit tubulin polymerization, a mechanism shared with successful anticancer drugs. The complex structure of pseudolaric acids makes their chemical synthesis challenging and costly. Therefore, elucidating the biosynthetic pathway in the native plant is a critical step towards developing alternative production platforms. This guide synthesizes the current understanding of this pathway, focusing on the enzymatic transformations from the universal diterpene precursor to the complex pseudolaric acid scaffold.

The Initial Committed Step: Formation of Pseudolaratriene

The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl diphosphate (GGPP). The first committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene skeleton.

The Key Enzyme: Pseudolaratriene Synthase (PxaTPS8)

Research has identified a monofunctional class I diterpene synthase, pseudolaratriene synthase (PxaTPS8) , as the enzyme responsible for this crucial cyclization step.[1] PxaTPS8 was discovered through transcriptome analysis of the golden larch root, a tissue known to accumulate pseudolaric acids.

The Reaction

PxaTPS8 catalyzes the conversion of the linear precursor GGPP into the tricyclic olefin, pseudolaratriene . This reaction proceeds through a series of carbocation-mediated cyclizations and rearrangements, ultimately forming the characteristic 5-7 fused ring system of the pseudolaric acid backbone. The co-occurrence of PxaTPS8 transcripts, pseudolaratriene, and pseudolaric acid B in golden larch tissues supports the role of pseudolaratriene as the key intermediate in the pathway.[1]

Proposed Subsequent Steps: The Role of Cytochrome P450 Monooxygenases

Following the formation of the pseudolaratriene scaffold, a series of oxidative modifications are required to produce the final pseudolaric acids. While the specific enzymes responsible for these subsequent steps have not yet been functionally characterized in Pseudolarix amabilis, it is highly probable that cytochrome P450 monooxygenases (P450s) are involved. P450s are a large and diverse family of enzymes known to catalyze a wide range of oxidative reactions in terpenoid biosynthesis in plants.

Based on the structure of pseudolaric acid B and the known functions of P450s in other diterpenoid pathways, a putative biosynthetic pathway from pseudolaratriene is proposed below. This proposed pathway involves a series of hydroxylations and subsequent oxidations to form the lactone ring and other functional groups characteristic of pseudolaric acids.

Putative Biosynthetic Pathway from Pseudolaratriene

The following diagram illustrates the known and proposed steps in the biosynthesis of pseudolaric acid B.

Pseudolaric Acid Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) PxaTPS8 PxaTPS8 GGPP->PxaTPS8 Pseudolaratriene Pseudolaratriene PxaTPS8->Pseudolaratriene P450s Cytochrome P450s (Putative) Pseudolaratriene->P450s Intermediates Oxidized Intermediates (Putative) PAB Pseudolaric Acid B Intermediates->PAB Further Oxidations & Lactone Formation (Putative) P450s->Intermediates

Caption: Biosynthetic pathway of Pseudolaric Acid B.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics of PxaTPS8 and the subsequent putative P450s, as well as the in planta concentrations of the biosynthetic intermediates. The following tables are provided as a template for how such data could be presented once it becomes available through future research.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
PxaTPS8GGPPData not availableData not availableData not available
Putative P450 1PseudolaratrieneData not availableData not availableData not available
Putative P450 2Oxidized Intermediate 1Data not availableData not availableData not available

Table 2: Hypothetical Metabolite Concentrations in Pseudolarix amabilis Root Tissue

MetaboliteConcentration (µg/g fresh weight)
GGPPData not available
PseudolaratrieneData not available
Oxidized IntermediatesData not available
Pseudolaric Acid BData not available

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are crucial for the elucidation of the pseudolaric acid biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

A key strategy for identifying genes involved in a specific metabolic pathway is through transcriptome analysis of tissues where the target compounds are produced.

Transcriptome Analysis Workflow Tissue Golden Larch Root Tissue (High Pseudolaric Acid Content) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction Library_Prep cDNA Library Preparation & Next-Generation Sequencing RNA_Extraction->Library_Prep Assembly De novo Transcriptome Assembly Library_Prep->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Coexpression Co-expression Analysis (with PxaTPS8 as bait) Annotation->Coexpression Candidate_P450s Candidate Cytochrome P450s Coexpression->Candidate_P450s

Caption: Workflow for identifying candidate P450s.

Protocol:

  • Tissue Collection: Collect fresh root tissue from Pseudolarix amabilis. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Construct a cDNA library from the total RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • Transcriptome Assembly: Assemble the sequencing reads into transcripts de novo using software such as Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.

  • Co-expression Analysis: Identify transcripts that show a similar expression pattern to PxaTPS8. This can be done by calculating the correlation of expression levels across different tissues or conditions (if available). Transcripts encoding cytochrome P450s that are highly co-expressed with PxaTPS8 are strong candidates for involvement in the subsequent steps of the pathway.

Heterologous Expression and Functional Characterization of PxaTPS8

To confirm the function of a candidate terpene synthase, it is essential to express the protein in a heterologous host and perform in vitro enzyme assays.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of PxaTPS8 from golden larch root cDNA and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

  • Protein Purification: Lyse the cells and purify the recombinant PxaTPS8 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., MgCl₂).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its mass spectrum and retention time with an authentic standard or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of Candidate Cytochrome P450s

The function of candidate P450s can be determined by co-expressing them with PxaTPS8 in a heterologous host.

P450 Functional Characterization Workflow Yeast_Strain Engineered Yeast Strain (Expressing GGPP synthase) Coexpression Co-express PxaTPS8 and a Candidate P450 Yeast_Strain->Coexpression Culture Yeast Culture Coexpression->Culture Extraction Metabolite Extraction Culture->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Identification of Oxidized Products Analysis->Identification

Caption: Workflow for P450 functional characterization.

Protocol:

  • Host Strain Engineering: Use a Saccharomyces cerevisiae strain engineered to produce high levels of GGPP.

  • Co-expression: Co-transform the yeast strain with expression vectors containing PxaTPS8 and a candidate P450 gene, along with a cytochrome P450 reductase (CPR) which is essential for P450 activity.

  • Culturing and Induction: Grow the transformed yeast culture and induce gene expression.

  • Metabolite Extraction: After a period of incubation, extract the metabolites from the yeast culture using an appropriate organic solvent.

  • Product Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of new, more polar compounds compared to the pseudolaratriene produced by PxaTPS8 alone. These new compounds are the putative oxidized products of the candidate P450.

Conclusion and Future Perspectives

The discovery of pseudolaratriene synthase (PxaTPS8) has provided the crucial first step in unraveling the biosynthesis of pseudolaric acids. The subsequent oxidative transformations, likely catalyzed by a series of cytochrome P450 monooxygenases, remain to be elucidated. The experimental approaches outlined in this guide, particularly the combination of transcriptome co-expression analysis and heterologous co-expression, provide a clear roadmap for the identification and functional characterization of these missing enzymatic steps. A complete understanding of the pseudolaric acid biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the heterologous production of these valuable medicinal compounds, ensuring a sustainable supply for future drug development and therapeutic applications. Further research should focus on obtaining quantitative kinetic and metabolite data to enable robust metabolic modeling and engineering efforts.

References

The Therapeutic Potential of Pseudolarix Root Bark (Cortex Pseudolaricis): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Traditional Uses, Phytochemistry, and Pharmacological Properties of Pseudolarix amabilis Root Bark for Modern Drug Development

Abstract

Pseudolarix amabilis (Golden Larch) root bark, known in Traditional Chinese Medicine (TCM) as Tǔ Jīng Pí (土荆皮), has a long history of use, primarily for the topical treatment of fungal skin infections. Modern scientific investigation has not only validated these traditional applications but has also uncovered a wealth of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the traditional uses, chemical constituents, and pharmacological activities of Pseudolarix root bark, with a focus on its bioactive diterpenoids, particularly pseudolaric acid B. Detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds are presented, alongside quantitative data on their efficacy. Furthermore, key signaling pathways implicated in the anticancer mechanisms of pseudolaric acid B are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, Pseudolarix root bark is categorized as an herb for external application that kills parasites and relieves itching.[1][2][3] Its properties are described as pungent and warm, and it is considered to have a degree of toxicity, hence its traditional restriction to external use.[1][2]

The primary indication for Tǔ Jīng Pí in TCM is for the treatment of various types of tinea (ringworm), including athlete's foot (tinea pedis), jock itch (tinea cruris), and fungal infections of the scalp and body.[1][4][5] It is also employed in the management of other itchy skin conditions like eczema and scabies.[3][4] Traditional preparations often involve soaking the root bark in vinegar or wine, or grinding it into a powder to be applied topically.[1][5] It is also used in combination with other herbs known for their antiparasitic and dampness-drying properties.[1][2]

Phytochemistry: The Bioactive Constituents

The pharmacological activities of Pseudolarix root bark are largely attributed to a group of unique diterpenoids known as pseudolaric acids.[6][7][8] The most abundant and biologically active of these are pseudolaric acid A and, most notably, pseudolaric acid B.

Other compounds isolated from the root bark include additional pseudolaric acid derivatives, phenolic compounds, and tannins. The chemical structures of these compounds have been elucidated through various spectroscopic methods. The focus of much of the current research remains on pseudolaric acid B due to its potent and diverse biological effects.

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have revealed that extracts of Pseudolarix root bark and its isolated compounds, particularly pseudolaric acid B, possess a range of significant biological activities.

Antifungal Activity

The traditional use of Pseudolarix root bark for treating fungal infections is strongly supported by scientific evidence. Pseudolaric acid B has been identified as the primary antifungal constituent. It has demonstrated potent activity against a variety of fungi, including dermatophytes like Trichophyton and Microsporum species, which are common causes of skin infections, as well as yeasts such as Candida species. The antifungal efficacy of pseudolaric acid B has been shown to be comparable to that of conventional antifungal drugs like amphotericin B in some studies.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antitumor properties of pseudolaric acid B. It has been shown to inhibit the proliferation of a wide range of cancer cell lines in vitro and suppress tumor growth in vivo.[5] The mechanisms underlying its anticancer effects are multifaceted and involve the induction of cell cycle arrest and apoptosis.

Pseudolaric acid B consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[3] This prevents cancer cells from proceeding through mitosis and cell division. The mechanism of this cell cycle arrest is linked to the disruption of microtubule dynamics. Pseudolaric acid B acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin and leading to the disassembly of the mitotic spindle. This disruption activates cell cycle checkpoints, leading to arrest. Key regulatory proteins involved in this process include the downregulation of Cyclin B1 and CDK1.

Following G2/M arrest, pseudolaric acid B triggers programmed cell death, or apoptosis, in cancer cells.[4] This is mediated through multiple signaling pathways:

  • The Intrinsic (Mitochondrial) Pathway: Pseudolaric acid B has been shown to induce the mitochondrial apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4] This shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.

  • The Extrinsic (Death Receptor) Pathway: Some studies have indicated the involvement of the extrinsic pathway. For instance, pseudolaric acid B can increase the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.[2]

  • Involvement of Other Signaling Pathways: The pro-apoptotic effects of pseudolaric acid B are also linked to the modulation of other critical signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation. Additionally, the activation of stress-related pathways, such as the JNK signaling pathway, has been implicated in pseudolaric acid B-induced apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of pseudolaric acid B from various studies.

Table 1: Antifungal Activity of Pseudolaric Acid B

Fungal SpeciesAssayEC50 / MIC (µg/mL)Reference
Colletotrichum gloeosporioidesMycelial Growth Inhibition1.07
Trichophyton mentagrophytesMICComparable to Amphotericin B
Microsporum gypseumMICComparable to Amphotericin B
Candida spp.MICComparable to Amphotericin B

Table 2: In Vitro Cytotoxicity of Pseudolaric Acid B against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-819.324
MDA-MB-231Triple-Negative Breast CancerCCK-88.348
MDA-MB-231Triple-Negative Breast CancerCCK-85.7672
DU145Hormone-Refractory Prostate CancerCCK-8 / Clonogenic0.89 ± 0.18 / 0.76 ± 0.1548
Various Cancer Cell LinesMultipleMTT0.17 - 5.20Not Specified[5]
HKC (Normal Kidney Cells)NormalMTT5.77Not Specified[5]

Table 3: In Vivo Antitumor Efficacy of Pseudolaric Acid B

Tumor ModelAdministration RouteDosageTreatment DurationTumor Growth Inhibition Rate (%)Reference
Hepatocarcinoma 22 (H22) XenograftIntraperitoneal30 mg/kg/day10 days14.4[5]
Hepatocarcinoma 22 (H22) XenograftIntraperitoneal60 mg/kg/day10 days40.1[5]
Lewis Lung Cancer XenograftIntraperitoneal30 mg/kg/day10 days39.1[5]
Lewis Lung Cancer XenograftIntraperitoneal60 mg/kg/day10 days47.0[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Pseudolarix root bark.

Extraction and Isolation of Pseudolaric Acids

This protocol is a representative method compiled from various sources describing the isolation of pseudolaric acids.

  • Preparation of Plant Material: Air-dried root bark of Pseudolarix amabilis is coarsely powdered.

  • Solvent Extraction: The powdered bark is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ethyl acetate fraction typically contains the highest concentration of pseudolaric acids.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system of hexane-ethyl acetate is commonly used, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing pseudolaric acids are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure compounds like pseudolaric acid A and B.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standardized methods for antifungal susceptibility testing.

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

  • Drug Dilution: A stock solution of the test compound (e.g., pseudolaric acid B) is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is further diluted in RPMI 1640 medium and added to each well of the microtiter plate, resulting in a final fungal concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Controls: Positive (fungi with no drug) and negative (medium only) controls are included. A standard antifungal drug (e.g., amphotericin B or fluconazole) is used as a reference.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., pseudolaric acid B) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Calculation of IC50: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.

G cluster_extraction Extraction & Isolation Workflow plant Pseudolarix Root Bark Powder ethanol 95% Ethanol Extraction plant->ethanol crude Crude Extract ethanol->crude partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate column Silica Gel Column Chromatography (Hexane-EtOAc Gradient) ethyl_acetate->column purification Preparative HPLC column->purification pab Pure Pseudolaric Acid B purification->pab

Caption: General workflow for the extraction and isolation of Pseudolaric Acid B.

G cluster_apoptosis Pseudolaric Acid B Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) (Upregulation) PAB->DR5 Bcl2 Bcl-2 (Downregulation) PAB->Bcl2 Bax Bax (Upregulation) PAB->Bax caspase8 Caspase-8 Activation DR5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Bax->Mito caspase9 Caspase-9 Activation Mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways in Pseudolaric Acid B-induced apoptosis.

G cluster_cellcycle Mechanism of G2/M Cell Cycle Arrest by Pseudolaric Acid B PAB Pseudolaric Acid B tubulin Tubulin Polymerization PAB->tubulin Inhibits microtubules Microtubule Network PAB->microtubules Disrupts cdk1 Cyclin B1 / CDK1 Complex (Downregulation) PAB->cdk1 tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint Disruption leads to checkpoint->cdk1 g2m_arrest G2/M Arrest cdk1->g2m_arrest cdk1->g2m_arrest Prevents progression past

Caption: Mechanism of Pseudolaric Acid B-induced G2/M cell cycle arrest.

Conclusion and Future Directions

Pseudolarix root bark and its primary bioactive constituent, pseudolaric acid B, represent a promising area for the development of novel therapeutics. The strong correlation between its traditional use as an antifungal agent and its scientifically validated in vitro and in vivo efficacy underscores the value of ethnobotanical knowledge in modern drug discovery. The potent cytotoxic effects of pseudolaric acid B against a broad spectrum of cancer cells, coupled with its unique mechanism of action as a microtubule-destabilizing agent, position it as a compelling candidate for further preclinical and clinical investigation.

Future research should focus on several key areas. The optimization of extraction and purification methods to improve the yield of pseudolaric acid B is crucial for its large-scale production. Further elucidation of the specific molecular targets and signaling pathways involved in its antifungal and anticancer activities will aid in the rational design of more potent and selective derivatives. In vivo studies to assess the pharmacokinetics, pharmacodynamics, and safety profile of pseudolaric acid B are essential next steps. Additionally, exploring synergistic combinations with existing antifungal or chemotherapeutic agents could lead to more effective treatment strategies. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for researchers to advance the scientific understanding and therapeutic application of this valuable traditional medicine.

References

A Comprehensive Review of the Biological Activities of Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pseudolaric acid D (PLAD) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This natural product, along with its more extensively studied analogue Pseudolaric acid B (PAB), has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a detailed overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, and antifungal properties. Where data for PLAD is limited, relevant findings for PAB are included to provide a broader context of the potential activities of this class of compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of atherosclerosis, a chronic inflammatory disease.[1] Studies have shown that PLAD can modulate immune responses and reduce the expression of pro-inflammatory cytokines.

Key Findings:

  • In a mouse model of atherosclerosis, PLAD administration significantly improved lipid metabolism and reduced the area of atherosclerotic lesions.[1][2]

  • PLAD was found to decrease the levels of Ly6Chi monocytes and neutrophil extracellular traps (NETs), both of which are involved in the inflammatory cascade of atherosclerosis.[1]

  • The expression of pro-inflammatory cytokines IL-1β and IL-18 was markedly reduced by PLAD treatment.[1]

These findings suggest that this compound may be a promising therapeutic candidate for the treatment of atherosclerosis and other inflammation-related diseases.[1] The anti-inflammatory effects of the closely related PAB have also been documented, with studies showing its ability to inhibit the NF-κB and p38-MAPK signaling pathways.[3][4][5]

Anticancer Activity

While much of the anticancer research in this family of compounds has focused on Pseudolaric acid B, the findings provide valuable insights into the potential mechanisms of this compound. PAB has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[6][7][8]

Key Mechanisms of Action (primarily from PAB studies):

  • Cell Cycle Arrest: PAB induces G2/M phase cell cycle arrest in tumor cells, a critical step in inhibiting cell proliferation.[6][8][9] This is often accompanied by the downregulation of key cell cycle proteins such as CDK1 and cyclin B1.[6]

  • Induction of Apoptosis: PAB triggers apoptosis through multiple pathways. This includes the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and activation of caspases, and the extrinsic pathway involving death receptors like DR5.[6][7][10]

  • Inhibition of Signaling Pathways: PAB has been shown to inhibit several carcinogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, ERK1/2, and GSK-3β/β-catenin.[6][11]

  • Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, disrupting the formation of the mitotic spindle and leading to mitotic arrest.[7]

The IC50 values for PAB against various cancer cell lines have been reported to range from 0.17 to 5.20 µmol/L.[8]

Antifungal Activity

The root bark of Pseudolarix kaempferi has been used in traditional Chinese medicine for centuries to treat fungal skin infections.[3][10] Both Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB) have been identified as major antifungal components.[12][13]

Key Findings:

  • PAB exhibits broad-spectrum antifungal activity, including against fluconazole-resistant strains of Candida tropicalis.[14]

  • The median MIC values for PAB against C. tropicalis isolates range from 8 to 16 µg/mL.[14]

  • PAB has also shown efficacy against Aspergillus fumigatus, a common cause of fungal keratitis, by inhibiting its growth and biofilm formation.[15][16]

  • Pseudolaric acid A has also demonstrated antifungal effects against non-albicans Candida species, with MICs ranging from 8 to 128 µg/mL.[17][18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of Pseudolaric acids.

Table 1: Anticancer Activity of Pseudolaric Acid B

Cell LineCancer TypeIC50 (µmol/L)Reference
VariousMultiple0.17 - 5.20[8]
HKC (normal)Kidney5.77[8]

Table 2: Antifungal Activity of Pseudolaric Acids

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Pseudolaric Acid BCandida tropicalis8 - 16[14]
Pseudolaric Acid ACandida (non-albicans)8 - 128[17][18][19]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of methodologies used in key studies on Pseudolaric acids.

Atherosclerosis Mouse Model (for PLAD)
  • Animal Model: ApoE-/- mice were fed a high-fat diet to induce atherosclerosis.

  • Treatment: this compound was administered intragastrically at a dose of 5 mg/kg for four weeks.

  • Analysis: Lipid metabolism was assessed, and atherosclerotic lesion areas and vascular wall changes were evaluated. Inflammatory markers such as Ly6Chi monocytes, NETs, IL-1β, and IL-18 were quantified.[1]

Cell Viability and Apoptosis Assays (for PAB)
  • Cell Lines: Various cancer cell lines (e.g., MDA-MB-231, HN22) were used.

  • Cell Viability: Cell Counting Kit-8 (CCK-8), EdU, and colony formation assays were employed to assess the inhibitory effect of PAB on cell proliferation.[6]

  • Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry. The activation of caspases and cleavage of PARP were analyzed by Western blotting.[6][10]

Antifungal Susceptibility Testing
  • Method: Broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of Pseudolaric acids against various fungal isolates.

  • Checkerboard Assay: To assess synergistic effects with other antifungal agents like fluconazole, a checkerboard microdilution assay was performed.[14][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of Pseudolaric acids.

G PLAD Anti-inflammatory Mechanism in Atherosclerosis PLAD This compound Inflammation Inflammatory Response PLAD->Inflammation inhibits Ly6Chi Ly6Chi Monocytes Inflammation->Ly6Chi recruits NETs Neutrophil Extracellular Traps Inflammation->NETs promotes formation IL1b IL-1β Inflammation->IL1b upregulates IL18 IL-18 Inflammation->IL18 upregulates Atherosclerosis Atherosclerosis Ly6Chi->Atherosclerosis contributes to NETs->Atherosclerosis contributes to IL1b->Atherosclerosis contributes to IL18->Atherosclerosis contributes to

Caption: PLAD's anti-inflammatory effect on atherosclerosis.

G PAB-Induced Apoptosis via PI3K/AKT/mTOR Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PAB's pro-apoptotic mechanism via PI3K/AKT/mTOR.

G Experimental Workflow for Antifungal Activity FungalIsolates Fungal Isolates BrothMicrodilution Broth Microdilution Assay FungalIsolates->BrothMicrodilution Checkerboard Checkerboard Assay FungalIsolates->Checkerboard MIC Determine MIC BrothMicrodilution->MIC Synergy Assess Synergy Checkerboard->Synergy

Caption: Workflow for determining antifungal activity.

References

The Effect of Pseudolaric Acid D on Lipid Metabolism and Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease driven by dyslipidemia, remains a leading cause of cardiovascular events worldwide. The accumulation of lipids within the arterial wall initiates a cascade of events, including inflammation and the formation of atherosclerotic plaques. Pseudolaric acid D (PLAD), a diterpenoid derived from the root bark of Pseudolarix kaempferi, has emerged as a promising natural compound with potential therapeutic effects on metabolic diseases. This technical guide provides an in-depth analysis of the current understanding of PLAD's impact on lipid metabolism and atherosclerosis, focusing on its proposed mechanism of action through the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein 2 (SREBP-2) signaling axis. This document summarizes key quantitative data from in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathway to support further research and drug development efforts.

Introduction to this compound and Atherosclerosis

Atherosclerosis is characterized by the buildup of cholesterol-rich plaques in the arteries.[1] A key initiating event is the deposition and modification of low-density lipoprotein (LDL) in the arterial intima, which triggers an inflammatory response and the formation of lipid-laden foam cells, a hallmark of the disease.[1][2] The regulation of cholesterol homeostasis is a critical therapeutic target. This process is primarily controlled by the SREBP family of transcription factors, particularly SREBP-2, which governs the expression of genes involved in cholesterol synthesis and uptake, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3][4]

This compound (PLAD) is a major bioactive component of the golden larch tree, used in traditional medicine.[5] Recent studies have indicated that PLAD can significantly ameliorate dyslipidemia and reduce the development of atherosclerotic lesions, suggesting its potential as a novel therapeutic agent.[5][6] This guide explores the molecular mechanisms underpinning these effects.

Proposed Mechanism of Action: The AMPK/SREBP-2 Signaling Pathway

While direct evidence for this compound is still emerging, studies on the closely related compound Pseudolaric acid B (PAB) and the known functions of key metabolic regulators point to a likely mechanism involving the activation of AMPK. PAB has been shown to activate AMPK, a central energy sensor in cells. Activated AMPK works to restore energy balance by inhibiting anabolic pathways, such as lipid synthesis, and promoting catabolic processes.[7]

One of the critical downstream targets of AMPK is SREBP-2.[7] AMPK can phosphorylate and inhibit the proteolytic cleavage and nuclear translocation of SREBP-2.[7][8] This inhibition prevents SREBP-2 from activating its target genes, including HMGCR (the rate-limiting enzyme in cholesterol synthesis) and LDLR (which mediates the uptake of cholesterol from circulation).[2] By suppressing the SREBP-2 pathway, PLAD can theoretically decrease endogenous cholesterol production and modulate its cellular uptake, thereby lowering overall lipid levels and mitigating the progression of atherosclerosis.

Signaling Pathway Diagram

Pseudolaric_Acid_D_Pathway PLAD This compound AMPK AMPK PLAD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK SREBP2 SREBP-2 (Precursor in ER) pAMPK->SREBP2 Inhibits Cleavage nSREBP2 nSREBP-2 (Active in Nucleus) SREBP2->nSREBP2 HMGCR_LDLR_genes HMGCR & LDLR Gene Transcription nSREBP2->HMGCR_LDLR_genes Promotes HMGCR_protein HMGCR Protein HMGCR_LDLR_genes->HMGCR_protein LDLR_protein LDLR Protein HMGCR_LDLR_genes->LDLR_protein Cholesterol_synthesis Cholesterol Synthesis HMGCR_protein->Cholesterol_synthesis LDL_uptake LDL-C Uptake LDLR_protein->LDL_uptake Atherosclerosis Atherosclerosis Cholesterol_synthesis->Atherosclerosis Contributes to LDL_uptake->Atherosclerosis Contributes to

Proposed signaling pathway of this compound.

In Vivo Efficacy of this compound

Animal studies using Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research, have demonstrated the potent effects of PLAD.[5] Administration of PLAD has been shown to significantly improve lipid profiles and reduce atherosclerotic plaque formation.[5][6]

Data Presentation

Table 1: Effect of this compound on Serum Lipid Levels in High-Fat Diet-Fed ApoE-/- Mice

ParameterControl Group (High-Fat Diet)PLAD-Treated Group (5 mg/kg)OutcomeReference
Total Cholesterol (TC) ElevatedSignificantly ReducedHypocholesterolemic Effect[5][6]
Triglycerides (TG) ElevatedSignificantly ReducedHypolipidemic Effect[5][6]
Low-Density Lipoprotein (LDL-C) ElevatedSignificantly ReducedHypocholesterolemic Effect[5][6]
High-Density Lipoprotein (HDL-C) ReducedNo Significant Change Reported-[5][6]

Table 2: Effect of this compound on Atherosclerotic Lesion Development in ApoE-/- Mice

ParameterControl Group (High-Fat Diet)PLAD-Treated Group (5 mg/kg)OutcomeReference
Aortic Plaque Area Extensive Lesion FormationSignificantly DecreasedAnti-Atherosclerotic Effect[5][6]
Lipid Accumulation (Aortic Sinus) HighSignificantly ReducedInhibition of Foam Cell Formation[5][6]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate the effects of PLAD on lipid metabolism and atherosclerosis.

In Vivo Atherosclerosis Mouse Model

This protocol outlines the workflow for inducing atherosclerosis in mice and assessing the therapeutic efficacy of PLAD.

Experimental_Workflow start Start: 8-week-old ApoE-/- Mice diet High-Fat Diet (HFD) Induction (12 weeks) start->diet grouping Random Grouping: 1. Control (HFD + Vehicle) 2. Treatment (HFD + PLAD 5mg/kg) diet->grouping treatment Intragastric Administration (Daily for 4 weeks) grouping->treatment sacrifice Euthanasia & Sample Collection treatment->sacrifice blood Blood Collection: Serum Lipid Analysis (TC, TG, LDL-C, HDL-C) sacrifice->blood aorta Aorta & Heart Perfusion/Isolation sacrifice->aorta analysis Data Analysis: Lesion Quantification & Protein Expression blood->analysis staining Aortic Root Sectioning & Oil Red O Staining aorta->staining western Aortic Tissue Lysis: Western Blot for p-AMPK, SREBP-2, HMGCR aorta->western staining->analysis western->analysis end Conclusion analysis->end

Workflow for in vivo evaluation of this compound.
Oil Red O Staining for Aortic Lesion Quantification

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in tissue sections, allowing for the visualization and quantification of atherosclerotic plaques.

Materials:

  • Aortic tissue fixed in 4% paraformaldehyde.

  • Optimal Cutting Temperature (OCT) compound.

  • Oil Red O stock solution (0.5g in 100mL isopropanol).

  • Oil Red O working solution (30mL stock + 20mL ddH2O, filtered).

  • 78% Methanol.

  • Phosphate-Buffered Saline (PBS).

  • Mounting medium.

Protocol:

  • Tissue Preparation: Embed the aortic root in OCT compound and freeze. Cut serial cryosections (5-10 µm thick) and mount them on glass slides.

  • Staining Procedure: a. Wash slides with distilled water, then briefly rinse with 78% methanol.[1] b. Incubate sections with the freshly prepared Oil Red O working solution for 50-60 minutes at room temperature in a dark, humidified chamber.[1] c. Wash twice with 78% methanol for 5 minutes each to remove excess stain.[1] d. Rinse thoroughly with PBS. e. Counterstain nuclei with hematoxylin (optional). f. Mount coverslips using an aqueous mounting medium.

  • Image Analysis: a. Capture bright-field images of the stained aortic sinus sections using a microscope. b. Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic sinus and the area positively stained with Oil Red O.[1] c. Express the lesion area as a percentage of the total cross-sectional area of the vessel.

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol is designed to detect the activated, phosphorylated form of AMPK, a key step in the proposed signaling cascade.

Materials:

  • Aortic tissue or cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-polyacrylamide gels.

  • PVDF membrane.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibody: Rabbit anti-phospho-AMPKα (Thr172).

  • Primary antibody: Rabbit anti-total-AMPKα (for loading control).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Protocol:

  • Sample Preparation: a. Homogenize aortic tissue or lyse cells in ice-cold RIPA buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9] b. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant. c. Determine protein concentration using a BCA assay. d. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[9]

  • Gel Electrophoresis and Transfer: a. Separate proteins on a 10% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

  • Antibody Incubation and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-AMPK antibody (diluted in 5% BSA/TBST) overnight at 4°C.[9] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST. f. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[9]

  • Normalization: a. Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.[9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent modulator of lipid metabolism with significant anti-atherosclerotic properties. The proposed mechanism, centered on the activation of AMPK and subsequent inhibition of the SREBP-2 pathway, provides a compelling framework for its therapeutic action. The quantitative data from in vivo models robustly support its efficacy in reducing hyperlipidemia and plaque burden.

Future research should focus on definitively confirming the direct interaction between PLAD and AMPK. Further studies are also needed to elucidate the expression levels of SREBP-2, HMGCR, and LDLR in response to PLAD treatment to fully validate the proposed signaling cascade. The detailed protocols provided herein offer a standardized approach for these future investigations. With its potent effects on key metabolic pathways, this compound represents a highly promising candidate for the development of novel therapies to combat atherosclerosis and related cardiovascular diseases.

References

Preliminary Cytotoxicity Screening of Pseudolaric Acid D on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "Pseudolaric acid D" yielded minimal results regarding its cytotoxic properties. The vast majority of research has been conducted on Pseudolaric acid B (PAB) , a closely related diterpenoid isolated from the root bark of Pseudolarix kaempferi. This guide will therefore focus on the well-documented cytotoxic effects of Pseudolaric acid B as a proxy, providing a comprehensive overview of its activity against various cancer cell lines. It is presumed that the methodologies and observed mechanisms may share similarities with those of this compound.

Introduction

Pseudolaric acid B (PAB) is a natural compound that has demonstrated significant anti-proliferative and apoptotic activities in a wide range of cancer cell lines.[1][2][3] Its cytotoxic effects are largely attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5] This technical guide provides a summary of the preliminary cytotoxicity data of PAB on various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Pseudolaric acid B is typically quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for PAB have been determined in numerous cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Assay MethodReference
Hepatocellular Carcinoma HepG21.58Not SpecifiedSulforhodamine B[6]
SK-Hep-11.90Not SpecifiedSulforhodamine B[6]
Huh-72.06Not SpecifiedSulforhodamine B[6]
Head and Neck Cancer HN22~0.724Trypan Blue Exclusion[2]
Prostate Cancer DU1450.89 ± 0.1848CCK-8[7]
Various Cancers Various0.17 - 5.20Not SpecifiedMTT[7]

Note: IC50 values can vary depending on the specific experimental conditions, including the assay method, exposure time, and cell density.

Experimental Protocols

Cell Culture and PAB Treatment
  • Cell Line Maintenance: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Pseudolaric Acid B Preparation: A stock solution of PAB is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted with culture medium to the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of PAB or the vehicle control. The cells are then incubated for the specified duration of the experiment.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of PAB for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment with PAB, collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: After PAB treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-STAT3, p-ERK, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways modulated by Pseudolaric acid B.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in Plates cell_culture->seeding pab_treatment PAB Treatment (Various Concentrations) seeding->pab_treatment incubation Incubation (24-72h) pab_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay western_blot Western Blot incubation->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for cytotoxicity screening of PAB.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 Downregulation Bax Bax (Pro-apoptotic) PAB->Bax Upregulation DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase8 Caspase-8 DR5->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced apoptosis signaling pathways.

cell_cycle_pathway PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_arrest G2/M Phase Arrest MitoticSpindle->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: PAB-induced G2/M cell cycle arrest.

Mechanism of Action

Pseudolaric acid B exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.

  • Microtubule Destabilization: PAB binds to tubulin, inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division.[4]

  • Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[4][8] Prolonged arrest at this stage triggers the apoptotic machinery.

  • Induction of Apoptosis: PAB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

    • Intrinsic Pathway: PAB has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

    • Extrinsic Pathway: In some cancer cell lines, such as head and neck cancer cells, PAB can upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent activation of caspase-3.[1][2][3]

  • Modulation of Other Signaling Pathways: PAB has also been found to inhibit several key pro-survival signaling pathways in cancer cells, including the STAT3, ERK1/2, Akt, and GSK-3β/β-catenin pathways, further contributing to its anti-cancer activity.[6]

Conclusion

Pseudolaric acid B demonstrates potent cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action, centered on microtubule disruption and the subsequent induction of G2/M cell cycle arrest and apoptosis, makes it a promising candidate for further investigation as a potential chemotherapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to conduct preliminary cytotoxicity screenings and further elucidate the anti-cancer properties of PAB and potentially other related compounds like this compound. Further research is warranted to explore the full therapeutic potential of this class of natural products.

References

Solubility and Stability of Pseudolaric Acid D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric acid D is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). As a member of the pseudolaric acid family, it has garnered interest within the scientific community for its potential biological activities. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this compound's solubility in common laboratory solvents and its stability profile. Where specific quantitative data for this compound is limited, this guide provides established experimental protocols for its determination and includes available data for structurally related analogs to offer valuable context.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several organic solvents.

Qualitative Solubility:

This compound is reported to be soluble in:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Quantitative Solubility Data:

While specific mg/mL or molarity values for this compound are scarce, data for related pseudolaric acids can provide an initial estimate for formulating stock solutions and designing experiments. It is crucial to note that solubility can be significantly influenced by minor structural differences. Therefore, the data in Table 1 should be considered as a reference, and experimental verification for this compound is strongly recommended.

Table 1: Quantitative Solubility of Pseudolaric Acids in Selected Solvents

CompoundSolventSolubilityNotes
This compound Not specified (likely DMSO)Stock solutions up to 100 mM can be prepared.Further details on the solvent were not provided in the source material.
Pseudolaric acid ADMSO≥ 100 mg/mL (≥ 257.43 mM)Sonication may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.
Pseudolaric acid BDMSO100 mg/mL (168.18 mM)Ultrasonic assistance is needed. The use of new, anhydrous DMSO is recommended.
Pseudolaric acid CDMSO100 mg/mL (256.13 mM)Ultrasonic assistance is needed. The use of new, anhydrous DMSO is recommended.
Pseudolaric acid A-O-β-D-glucopyranosideDMSO≥ 100 mg/mL (≥ 181.62 mM)Hygroscopic DMSO can significantly impact solubility.
Pseudolaric acid B β-D-glucosideDMSO100 mg/mL (168.18 mM)Ultrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility.

Note: The symbol "≥" indicates that the substance is soluble at that concentration, but the saturation point was not determined.

For in vivo studies, where aqueous systems are required, co-solvent formulations are often necessary. Table 2 provides examples of formulations used for other pseudolaric acids.

Table 2: Co-solvent Formulations for In Vivo Studies of Pseudolaric Acid Analogs

CompoundFormulationSolubility
Pseudolaric acid A10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Pseudolaric acid A10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Pseudolaric acid A10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Pseudolaric acid B β-D-glucoside10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Pseudolaric acid B β-D-glucoside10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Pseudolaric acid B β-D-glucoside10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Stability Profile

Detailed stability studies on this compound under various conditions (e.g., pH, temperature, light) have not been extensively published. The primary information available relates to the storage of stock solutions.

Storage Recommendations:

  • Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent:

    • -80°C: Stable for up to 6 months.

    • -20°C: Stable for up to 1 month.

It is generally recommended to prepare solutions fresh for experiments. If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

For researchers needing to generate specific solubility and stability data for this compound, the following established protocols are recommended.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant (the saturated solution). It is critical to avoid disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute and analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralization/Quenching: After the specified time, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

  • Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. This information helps to establish the degradation pathway and kinetics.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Evaluation Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC End Identify Degradation Products & Pathways HPLC->End

Methodological & Application

Application Note & Protocol: Quantification of Pseudolaric Acid D in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudolaric acid D is a diterpenoid compound isolated from the root bark of Pseudolarix kaempferi (Golden Larch).[1][2] Like other members of the pseudolaric acid family, it has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried root bark of Pseudolarix kaempferi.

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: Methanol, Acetonitrile (HPLC or LC-MS grade), Formic Acid, Acetic Acid (analytical grade), Dimethyl sulfoxide (DMSO), and ultrapure water.

Sample Preparation: Extraction

This protocol is a general guideline for the extraction of diterpenoids from plant material and should be optimized for the specific matrix.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Sample Solution Preparation:

    • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC or UPLC system.

Standard Solution Preparation
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of DMSO to prepare a stock solution of 1 mg/mL.[3] Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL for the calibration curve.

Quantification by HPLC-DAD

Chromatographic Conditions

A reversed-phase HPLC method is suitable for the quantification of this compound.[3]

ParameterCondition
Instrument High-Performance Liquid Chromatograph with Diode Array Detector
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.5% Acetic Acid in WaterB: Methanol
Gradient Elution 0-10 min, 50-70% B10-25 min, 70-90% B25-30 min, 90% B30-35 min, 90-50% B35-40 min, 50% B
Flow Rate 0.6 mL/min[3]
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 262 nm[3]
Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5]

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the separation of the this compound peak from other components in the plant extract chromatogram.

  • Linearity: Analyze a series of at least five concentrations of the standard solution. The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[3][6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Determined by a recovery study. Spike a blank plant matrix with known concentrations of the standard and calculate the percentage recovery. The recovery should be within 95-105%.[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days. The RSD should be ≤ 5%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

UPLC and Mass Spectrometry Conditions
ParameterCondition
Instrument Ultra-Performance Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer
Column UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A suitable gradient to ensure separation (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion [M+H]⁺ or [M-H]⁻ → Product ions (to be determined by infusing a standard solution of this compound into the mass spectrometer)
Source Temperature 150°C[7]
Desolvation Temperature 600°C[7]
Capillary Voltage 3.0 kV[7]
Method Validation

The validation parameters are the same as for the HPLC-DAD method, but with typically lower LOD and LOQ values due to the higher sensitivity of the MS/MS detector. A linear range of 0.86-288 ng/mL has been reported for Pseudolaric acid B, which can serve as a starting point for method development for this compound.[8]

Data Presentation

Table 1: HPLC-DAD Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Value
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 95 - 105%
Precision (RSD%)
- Repeatability≤ 2%
- Intermediate Precision≤ 5%
LOD (µg/mL) -
LOQ (µg/mL) -
Table 2: UPLC-MS/MS Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Value
Linearity (r²) ≥ 0.995
Range (ng/mL) -
Accuracy (% Recovery) 85 - 115%
Precision (RSD%)
- Repeatability≤ 15%
- Intermediate Precision≤ 15%
LOD (ng/mL) -
LOQ (ng/mL) -
Table 3: Quantification of this compound in Plant Extracts
Sample IDExtraction MethodAnalytical MethodConcentration (mg/g of dry weight)RSD (%)
Sample 1Methanol SonicationHPLC-DAD
Sample 2Methanol SonicationUPLC-MS/MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (Root Bark) grinding Grinding to Powder plant_material->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation dissolution Dissolution in Methanol evaporation->dissolution final_sample Filtered Sample for Analysis dissolution->final_sample hplc HPLC-DAD Analysis final_sample->hplc Injection uplc UPLC-MS/MS Analysis final_sample->uplc Injection quantification Quantification using Calibration Curve hplc->quantification uplc->quantification validation Method Validation quantification->validation reporting Reporting Results validation->reporting

Caption: Experimental workflow for the quantification of this compound.

method_validation_relationship cluster_parameters Key Validation Parameters main Reliable Quantitative Method specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision main->precision sensitivity Sensitivity (LOD/LOQ) main->sensitivity linearity->accuracy linearity->precision accuracy->precision precision->sensitivity

Caption: Logical relationship of analytical method validation parameters.

References

Application Notes and Protocols for the Isolation of Pseudolaric Acid D from Tu-Jin-Pi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Pseudolaric acid D, a diterpenoid compound found in the root bark of Pseudolarix kaempferi (Tu-Jin-Pi). The methodology encompasses solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. This protocol is designed to yield this compound of high purity, suitable for further research and development. Included are recommendations for the characterization of the final product and a discussion of the potential biological signaling pathways influenced by this class of compounds.

Introduction

Pseudolarix kaempferi, commonly known as the golden larch, is the source of the traditional Chinese medicine Tu-Jin-Pi. The root and trunk bark of this plant are rich in a variety of diterpenoids known as pseudolaric acids. These compounds, including this compound, have garnered significant interest due to their potential therapeutic properties. The isolation of individual pseudolaric acids is essential for detailed pharmacological studies and drug development initiatives. This protocol outlines a robust and reproducible method for the isolation of this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried root bark of Pseudolarix kaempferi (Tu-Jin-Pi).

  • Solvents: Ethanol (95%), Methanol (reagent grade), Hexane (reagent grade), Ethyl acetate (reagent grade), Dichloromethane (reagent grade), Acetonitrile (HPLC grade), Water (deionized or distilled).

  • Stationary Phases: Silica gel (for column chromatography, 200-300 mesh), C18 reversed-phase silica gel (for HPLC).

Extraction of Crude Pseudolaric Acids
  • Grinding: Grind the dried root bark of Pseudolarix kaempferi into a coarse powder.

  • Extraction: Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanol extract in deionized water.

  • Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and partition three times with an equal volume of n-hexane to remove non-polar impurities. Discard the hexane layers.

  • Ethyl Acetate Partitioning: Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The pseudolaric acids will partition into the ethyl acetate phase.

  • Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a dried ethyl acetate extract enriched with pseudolaric acids.

Chromatographic Purification
  • Column Preparation: Prepare a silica gel column (200-300 mesh) using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate under reduced pressure.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Elution Program: Start with a low concentration of acetonitrile and gradually increase it to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the results from the silica gel column chromatography.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Concentration: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.

Data Presentation

Table 1: Summary of a Typical Isolation and Purification of this compound
StepInput MaterialOutput MaterialEstimated Yield (w/w of starting material)Purity
Extraction Dried Tu-Jin-Pi BarkCrude Ethanol Extract10 - 15%Low
Partitioning Crude Ethanol ExtractEnriched Ethyl Acetate Extract2 - 4%Moderate
Silica Gel Chromatography Enriched Ethyl Acetate ExtractPartially Purified Fractions0.1 - 0.5%High
Preparative RP-HPLC Partially Purified FractionsPure this compound0.01 - 0.05%>98%

Note: Yields are estimates and can vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.

Table 2: Spectroscopic Data for Characterization of this compound
Spectroscopic MethodKey Data
¹H NMR Data should be consistent with the published literature for this compound.
¹³C NMR Data should be consistent with the published literature for this compound.
Mass Spectrometry (MS) The molecular ion peak should correspond to the molecular weight of this compound (C₂₀H₂₈O₄, MW: 332.43).

Visualization of Workflow and Potential Signaling Pathway

Isolation_Workflow Start Dried Tu-Jin-Pi Bark Grinding Grinding Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel RP_HPLC Preparative RP-HPLC Silica_Gel->RP_HPLC End Pure this compound RP_HPLC->End

Caption: Workflow for the isolation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane PLAD This compound (Hypothesized) Receptor Receptor Tyrosine Kinases PLAD->Receptor Inhibition? STAT3 STAT3 PLAD->STAT3 Inhibition ERK ERK1/2 PLAD->ERK Inhibition PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Proliferation & Induction of Apoptosis mTOR->Apoptosis Inhibition STAT3->Apoptosis Inhibition ERK->Apoptosis Inhibition

Caption: Hypothesized signaling pathways affected by this compound.

Discussion

The protocol described provides a comprehensive approach to the isolation of this compound from Tu-Jin-Pi. The combination of normal-phase and reversed-phase chromatography is crucial for achieving high purity. The final characterization of the isolated compound should be performed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

While the specific signaling pathways of this compound are not yet fully elucidated, studies on the closely related Pseudolaric acid B suggest that it may exert its biological effects through the modulation of multiple carcinogenic signaling pathways. These may include the PI3K/AKT/mTOR, STAT3, and ERK1/2 pathways, which are often dysregulated in cancer. The provided diagram illustrates these potential interactions, offering a starting point for further mechanistic studies of this compound.

Conclusion

This application note provides a detailed and practical protocol for the isolation and purification of this compound. The successful implementation of this protocol will enable researchers to obtain high-purity material for in-depth biological and pharmacological investigations, ultimately contributing to the exploration of its therapeutic potential.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of Pseudolaric acid D, a diterpenoid with potential anticancer properties. The protocols outlined below are based on established methodologies for assessing cell viability and apoptosis. While much of the detailed mechanistic data comes from studies on the closely related compound Pseudolaric acid B (PAB), it provides a strong predictive framework for investigating this compound.

Principle

The in vitro cytotoxicity of this compound is primarily assessed by measuring its effect on cell viability and its ability to induce apoptosis in cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer compounds exert their effects.[4] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.[5] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the related compound, Pseudolaric acid B (PAB), against various cancer cell lines. These values can serve as a reference for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM) for PABReference
DU145Prostate Cancer0.89 ± 0.18 (48h)[1]
AGSGastric CancerNot specified, but showed dose- and time-dependent inhibition[4]
HeLaCervical CancerNot specified, but showed dose- and time-dependent inhibition[2]
HO-8910Ovarian CancerNot specified, but showed dose- and time-dependent inhibition[6]
A2780Ovarian CancerNot specified, but showed dose- and time-dependent inhibition[6]
MDA-MB-231Triple-Negative Breast CancerNot specified, but showed dose- and time-dependent inhibition[7]

Experimental Protocols

MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Dimethyl sulfoxide (DMSO) or other solubilization buffer

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Annexin V-FITC/PI Assay for Apoptosis

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay for Viability cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay for Apoptosis cell_culture->apoptosis_assay compound_prep This compound Preparation compound_prep->mtt_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant G Proposed Apoptotic Signaling Pathway of this compound cluster_pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytoplasm pad This compound pi3k PI3K pad->pi3k Inhibits bcl2 Bcl-2 pad->bcl2 Downregulates akt Akt pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits akt->bcl2 Inhibits bax Bax bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Promotes release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Pseudolaric Acid D in Anti-Inflammatory Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric acid D (PAD) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Research indicates that PAD can significantly inhibit inflammatory reactions, although detailed studies in common acute inflammation models are limited.[1][2] This document provides an overview of the current findings on PAD in a chronic inflammation model and offers detailed protocols based on available research.

Due to the limited public data on PAD in widely used acute anti-inflammatory models, this document also includes comprehensive data and protocols for the closely related and more extensively studied compound, Pseudolaric acid B (PAB) . This information is provided as a valuable reference for researchers, given the structural similarity and shared biological activities within this class of compounds.[3]

Application Note 1: this compound in an Atherosclerosis-Induced Inflammation Model

Atherosclerosis is recognized as a chronic inflammatory disease.[1] A key study has demonstrated the anti-inflammatory efficacy of this compound in a mouse model of atherosclerosis. PAD was shown to improve lipid metabolism, reduce atherosclerotic lesions, and mitigate inflammation by modulating immune cell responses.[1]

Mechanism of Action

The anti-inflammatory mechanism of PAD in this model involves the downregulation of Ly6Chi monocytes and a reduction in the formation of Neutrophil Extracellular Traps (NETs).[1] This leads to a decrease in the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1]

PAD_Mechanism PAD This compound Monocytes Ly6Chi Monocytes PAD->Monocytes Inhibits Recruitment NETs Neutrophil Extracellular Traps (NETs) PAD->NETs Inhibits Formation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) PAD->Cytokines Reduces Expression Inflammation Atherosclerotic Inflammation Inflammation->Cytokines Monocytes->Inflammation NETs->Inflammation

Proposed anti-inflammatory mechanism of this compound.
Data Presentation: Effects of PAD on Pro-inflammatory Markers

ParameterAnimal ModelTreatmentDosageOutcomeReference
Ly6Chi MonocytesApoE-/- MiceThis compound5 mg/kg/day (oral)Significant downregulation[1]
Neutrophil Extracellular Traps (NETs)ApoE-/- MiceThis compound5 mg/kg/day (oral)Markedly restrained formation[1]
IL-1β ExpressionApoE-/- MiceThis compound5 mg/kg/day (oral)Evidently reduced[1]
IL-18 ExpressionApoE-/- MiceThis compound5 mg/kg/day (oral)Evidently reduced[1]
Experimental Protocol: Atherosclerosis-Induced Inflammation in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and subsequent treatment with this compound.

1. Animals and Acclimation:

  • Species: Apolipoprotein E-deficient (ApoE-/-) mice.

  • Age: 8-10 weeks.

  • Acclimation: House animals for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard chow and water ad libitum).

2. Induction of Atherosclerosis:

  • Switch the diet from standard chow to a high-fat diet (HFD) containing 21% fat and 0.15% cholesterol.

  • Maintain the mice on the HFD for the entire duration of the study to induce atherosclerotic plaque formation.

3. Experimental Groups:

  • Control Group: ApoE-/- mice on HFD receiving vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally.

  • PAD Treatment Group: ApoE-/- mice on HFD receiving PAD (5 mg/kg) orally.

4. Drug Administration:

  • Preparation: Prepare a suspension of PAD in the vehicle.

  • Administration: Administer the PAD suspension or vehicle daily via oral gavage.

  • Duration: Continue the treatment for a period of four weeks.

5. Sample Collection and Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Blood Collection: Collect blood via cardiac puncture for lipid profile analysis and cytokine measurement (ELISA for IL-1β and IL-18).

  • Tissue Collection: Perfuse the vascular system with phosphate-buffered saline (PBS). Harvest the aorta for histological analysis (e.g., Oil Red O staining) to quantify atherosclerotic lesion areas.

  • Flow Cytometry: Isolate splenocytes or peripheral blood mononuclear cells to analyze the population of Ly6Chi monocytes.

  • NETs Analysis: Analyze plasma or serum for markers of NET formation (e.g., cell-free DNA, citrullinated histones).

PAD_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A1 ApoE-/- Mice (8-10 weeks old) A2 High-Fat Diet (for 4 weeks) A1->A2 B1 Divide into Groups: - Vehicle Control - PAD (5 mg/kg) A2->B1 B2 Daily Oral Gavage (4 weeks) B1->B2 C1 Euthanasia & Sample Collection (Blood, Aorta) B2->C1 C2 Analysis: - Lesion Area (Histology) - Cytokines (ELISA) - Monocytes (Flow Cytometry) C1->C2

Experimental workflow for the PAD atherosclerosis model.

Reference Application Note 2: Pseudolaric Acid B in Acute & Allergic Inflammation Models

Pseudolaric acid B (PAB) is a major bioactive component of Pseudolarix kaempferi and has been more extensively studied for its anti-inflammatory and immunomodulatory properties.[3] It has shown significant efficacy in models of atopic dermatitis and contact hypersensitivity, primarily by inhibiting T-cell mediated immune responses.[4][5]

Mechanism of Action

PAB exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][7] PAB also modulates the balance of T-helper cell subsets, which is crucial in allergic inflammation.[5]

PAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Stimulus (e.g., IL-17R, TLR) p38 p38 MAPK Receptor->p38 IKK IKK Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PAB Pseudolaric Acid B PAB->p38 inhibits phosphorylation PAB->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes activates transcription

PAB inhibits NF-κB and p38 MAPK signaling pathways.
Data Presentation: Effects of PAB in Inflammation Models

Table 1: Effect of PAB on Atopic Dermatitis-Like Lesions in NC/Nga Mice [4]

ParameterGroupDose (oral)Result
Dermatitis ScoreVehicle-8.5 ± 1.2
PAB5 mg/kg6.2 ± 0.9
PAB10 mg/kg4.8 ± 0.8
PAB20 mg/kg3.1 ± 0.7
Serum IgE (ng/mL)Vehicle-~2500
PAB20 mg/kg~1200
Serum TNF-α (pg/mL)Vehicle-~140
PAB20 mg/kg~60
Serum IL-1β (pg/mL)Vehicle-~120
PAB20 mg/kg~50**
p < 0.05, **p < 0.01 vs. Vehicle

Table 2: Effect of Topical PAB on DNFB-Induced Contact Hypersensitivity [5]

ParameterGroupConcentrationResult (Ear Swelling, mm)
Ear SwellingVehicle-0.35 ± 0.04
PAB0.05%0.24 ± 0.03
PAB0.1%0.18 ± 0.02**
p < 0.05, **p < 0.01 vs. Vehicle
Experimental Protocol: DNFB-Induced Allergic Contact Dermatitis

This protocol describes the induction of delayed-type hypersensitivity (DTH), a model for allergic contact dermatitis, using 2,4-dinitrofluorobenzene (DNFB).

1. Animals and Acclimation:

  • Species: BALB/c or NC/Nga mice.

  • Age: 6-8 weeks.

  • Acclimation: Acclimate for one week under standard conditions.

2. Sensitization Phase (Day 0):

  • Shave the abdominal skin of each mouse.

  • Apply 25 µL of 0.5% DNFB (dissolved in acetone:olive oil, 4:1) to the shaved abdomen. This is the sensitization step.

3. Treatment and Challenge Phase (Day 5):

  • Treatment (Oral): Begin oral administration of PAB (5, 10, 20 mg/kg) or vehicle one hour before the challenge. Continue daily until the end of the experiment.

  • Treatment (Topical): For topical studies, apply PAB solution (e.g., 0.1% in vehicle) to the ear 30 minutes before and 6 hours after the challenge.

  • Challenge: Apply 20 µL of 0.2% DNFB to both sides of the right ear pinna. The left ear receives the vehicle only and serves as a control.

4. Measurement and Analysis (Day 6-8):

  • Ear Swelling: Measure the thickness of both ears at 24, 48, and 72 hours post-challenge using a digital micrometer. The degree of swelling is calculated as (Right Ear Thickness - Left Ear Thickness).

  • Histology: At the end of the experiment, collect ear tissue, fix in formalin, and process for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration.

  • Cytokine Analysis: Homogenize ear tissue or collect serum to measure levels of TNF-α, IL-1β, and other relevant cytokines by ELISA.

  • Flow Cytometry: Isolate cells from draining lymph nodes (axillary, brachial) to analyze T-cell populations (e.g., Th1, Th17).

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Pseudolaric Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids, diterpenoids isolated from the root bark of Pseudolarix kaempferi, have demonstrated significant anti-tumor properties. While several congeners exist, Pseudolaric acid B (PAB) is the most extensively studied. Due to the limited specific data on Pseudolaric acid D (PAD), this document will focus on the well-documented effects of PAB as a representative pseudolaric acid. The methodologies and observed protein expression changes detailed herein are likely applicable to the study of other pseudolaric acids, including PAD.

Pseudolaric acid B has been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest by modulating various signaling pathways.[1][2][3][4][5][6] Western blot analysis is a critical technique for elucidating these mechanisms by quantifying the changes in key regulatory proteins. These notes provide a comprehensive guide to performing Western blot analysis to assess protein expression changes in response to PAB treatment.

Data Presentation: Effects of Pseudolaric Acid B on Protein Expression

The following tables summarize the typical changes in protein expression observed after treating cancer cell lines with Pseudolaric acid B. The data is compiled from various studies and represents dose-dependent effects.

Table 1: Modulation of Apoptosis-Related Proteins by Pseudolaric Acid B

Protein TargetTypical Effect of PAB TreatmentFunctionRelevant Cancer Models
Bcl-2 DecreaseAnti-apoptoticTriple-Negative Breast Cancer, Prostate Cancer, Hepatocellular Carcinoma[1][5][7]
Bax IncreasePro-apoptoticTriple-Negative Breast Cancer[1]
Cleaved Caspase-3 IncreaseExecutioner caspase in apoptosisTriple-Negative Breast Cancer, Head and Neck Cancer[1][4]
Cleaved Caspase-9 IncreaseInitiator caspase in intrinsic apoptosisTriple-Negative Breast Cancer, Prostate Cancer[1][7]
Cleaved PARP IncreaseMarker of apoptosisHead and Neck Cancer[4]
Cytochrome c Increase (in cytosol)Activator of intrinsic apoptosisHepatocarcinoma[3]
Death Receptor 5 (DR5) IncreaseInitiator of extrinsic apoptosisHead and Neck Cancer[4]
Cleaved Caspase-8 IncreaseInitiator caspase in extrinsic apoptosisHead and Neck Cancer[4]

Table 2: Impact of Pseudolaric Acid B on Cell Cycle Regulatory Proteins

Protein TargetTypical Effect of PAB TreatmentFunctionRelevant Cancer Models
Cyclin B1 DecreaseG2/M phase progressionTriple-Negative Breast Cancer[1]
CDK1 DecreaseG2/M phase progressionTriple-Negative Breast Cancer[1]
p53 IncreaseTumor suppressor, cell cycle arrestTriple-Negative Breast Cancer[1]
p21 IncreaseCDK inhibitor, cell cycle arrestTriple-Negative Breast Cancer[1]

Table 3: Regulation of PI3K/AKT/mTOR and Other Signaling Pathways by Pseudolaric Acid B

Protein TargetTypical Effect of PAB TreatmentFunctionRelevant Cancer Models
p-AKT (Ser473) DecreaseCell survival and proliferationTriple-Negative Breast Cancer, Hepatocellular Carcinoma[1][5]
p-mTOR (Ser2448) DecreaseProtein synthesis and cell growthTriple-Negative Breast Cancer[1]
PI3K (p110β) DecreaseActivation of AKT pathwayTriple-Negative Breast Cancer[1]
p-STAT3 DecreaseCell proliferation and survivalHepatocellular Carcinoma[5]
p-ERK1/2 DecreaseCell proliferation and differentiationHepatocellular Carcinoma[5]
β-catenin DecreaseCell proliferation and adhesionHepatocellular Carcinoma[5]

Experimental Protocols

A detailed methodology for the Western blot analysis of protein expression following Pseudolaric acid treatment is provided below.

Cell Culture and Pseudolaric Acid B Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MDA-MB-231 for breast cancer, HN22 for head and neck cancer, HepG2 for liver cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • PAB Preparation: Prepare a stock solution of Pseudolaric acid B in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 7.5, 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of PAB or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Collect the supernatant containing the total protein. Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target protein).

  • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in TBST with 5% BSA or milk) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in TBST with 5% milk) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize the results using a chemiluminescence imaging system.

  • Loading Control: Probe the membrane for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Visualizations

Signaling Pathways Modulated by Pseudolaric Acid B

G cluster_0 Pseudolaric Acid B Treatment cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Intrinsic Apoptosis Pathway cluster_3 Extrinsic Apoptosis Pathway cluster_4 Cell Cycle Regulation (G2/M Arrest) PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits Bcl2 Bcl-2 PAB->Bcl2 Inhibits Bax Bax PAB->Bax Activates DR5 Death Receptor 5 (DR5) PAB->DR5 Activates p53 p53 PAB->p53 Activates CDK1 CDK1 PAB->CDK1 Inhibits CyclinB1 Cyclin B1 PAB->CyclinB1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CytoC Cytochrome c (release) Bcl2->CytoC Inhibits Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Casp8 Caspase-8 DR5->Casp8 Casp8->Apoptosis p21 p21 p53->p21 p21->CDK1 Inhibits G2M_Arrest G2/M Arrest

Caption: Signaling pathways affected by Pseudolaric acid B.

Experimental Workflow for Western Blot Analysis

G A 1. Cell Culture (e.g., MDA-MB-231, HepG2) B 2. Treatment (Pseudolaric Acid B or Vehicle) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% Milk or BSA) F->G H 8. Primary Antibody Incubation (e.g., anti-Bcl2) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Effects of Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid D is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It belongs to a family of compounds, the pseudolaric acids, which have demonstrated significant anti-cancer properties. While much of the research has focused on its analogue, Pseudolaric acid B (PAB), the molecular mechanisms of this compound are of increasing interest in drug development. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. The information presented is primarily based on studies of the closely related and well-researched compound, Pseudolaric acid B, and is intended to serve as a comprehensive guide for investigating this compound. PAB has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines by disrupting microtubule dynamics and modulating key signaling pathways.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a robust method for cell cycle analysis. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and are in the stages of growth or mitosis.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific checkpoint.

Data Presentation

The following tables summarize hypothetical quantitative data based on the known effects of Pseudolaric acid B, which is expected to have a similar biological activity to this compound. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)055.2 ± 3.125.8 ± 2.519.0 ± 2.8
This compound150.1 ± 2.920.5 ± 2.129.4 ± 3.3
This compound535.7 ± 3.515.3 ± 1.949.0 ± 4.1
This compound1020.4 ± 2.88.9 ± 1.570.7 ± 5.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course Effect of this compound (10 µM) on Cell Cycle Distribution

Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
055.2 ± 3.125.8 ± 2.519.0 ± 2.8
1240.1 ± 3.818.2 ± 2.041.7 ± 4.0
2420.4 ± 2.88.9 ± 1.570.7 ± 5.2
4815.8 ± 2.15.2 ± 1.179.0 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat with this compound or DMSO (control) B->C D Incubate for desired time points (e.g., 24, 48 hours) C->D E Harvest cells by trypsinization D->E Proceed to harvesting F Wash with PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store at -20°C G->H I Wash fixed cells with PBS H->I Proceed to staining J Treat with RNase A I->J K Stain with Propidium Iodide J->K L Analyze on a flow cytometer K->L G cluster_0 Upstream Events cluster_1 Cell Cycle Regulation cluster_2 Key Signaling Molecules PAD This compound Tubulin α/β-Tubulin Dimers PAD->Tubulin Binds to PI3K PI3K PAD->PI3K Inhibits CDK1 CDK1/Cyclin B1 PAD->CDK1 Downregulates Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits CDK1->G2M_Arrest Promotes

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Pseudolaric Acid D in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid D is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While research has indicated potential biological activities for related compounds like Pseudolaric acid B, the in vivo pharmacokinetic profile of this compound in mice remains largely uncharacterized. These application notes provide a comprehensive, generalized protocol for conducting such studies, from animal handling and compound administration to bioanalytical quantification and data interpretation. The methodologies outlined here are based on established practices for pharmacokinetic studies in rodents and can be adapted to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Presentation

As there is no publicly available in vivo pharmacokinetic data for this compound in mice, the following tables are presented as templates. Researchers should use these structures to record and present their experimental data for clear comparison between different administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) Bolus Dose

ParameterUnitDose 1 (X mg/kg)Dose 2 (Y mg/kg)Dose 3 (Z mg/kg)
C₀ng/mL
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
CLmL/h/kg
VdL/kg

C₀: Initial plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral (PO) Gavage Dose

ParameterUnitDose 1 (A mg/kg)Dose 2 (B mg/kg)Dose 3 (C mg/kg)
Cmaxng/mL
Tmaxh
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
F (%)%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; F (%): Oral bioavailability.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo pharmacokinetic studies of this compound in mice.

Animal Preparation and Housing
  • Species: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old, weighing 20-25 g.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 55 ± 10%. Provide ad libitum access to standard chow and water.

  • Fasting: For oral administration studies, fast the mice overnight (approximately 12 hours) before dosing, with continued access to water.[1]

Formulation Preparation
  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. A common vehicle for oral administration of hydrophobic compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. For intravenous administration, a solution containing polyethylene glycol 400 (PEG400), ethanol, and saline may be suitable. The final formulation should be sterile-filtered.

  • Dose Preparation: Prepare the dosing solutions on the day of the experiment. The concentration should be calculated based on the mean body weight of the mice and the desired dose level.

Drug Administration
  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Use a 20-22 gauge, flexible-tipped gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.

    • Carefully insert the gavage needle into the esophagus and slowly administer the formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.[2][3]

  • Intravenous Administration (Tail Vein Injection):

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe, insert the needle into one of the lateral tail veins.

    • Administer the dose as a slow bolus injection. The typical volume for an IV bolus in mice is 5 mL/kg.[4]

Blood Sample Collection
  • Method: Serial blood sampling from a single mouse is preferred to reduce biological variability. Techniques include submandibular (facial) vein puncture or saphenous vein puncture. Terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Time Points:

    • IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Oral Administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Collect approximately 50-100 µL of blood into heparinized or EDTA-coated microcentrifuge tubes at each time point.

    • Immediately place the tubes on ice.

    • Centrifuge the blood samples at 4°C (e.g., 5000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify this compound in mouse plasma. The following is a generalized protocol that can be adapted from methods developed for similar compounds like Pseudolaric acid B.[5]

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®, R, or similar pharmacokinetic modeling software.

  • Parameters: Calculate the key pharmacokinetic parameters as listed in Tables 1 and 2.

  • Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:

    • F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_administration Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis animal_prep Animal Acclimation & Fasting oral_admin Oral Gavage animal_prep->oral_admin iv_admin IV Tail Vein Injection animal_prep->iv_admin formulation_prep Formulation Preparation formulation_prep->oral_admin formulation_prep->iv_admin blood_collection Serial Blood Sampling oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_storage Storage at -80°C plasma_separation->sample_storage bioanalysis LC-MS/MS Quantification sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Signaling Pathway Diagram for Pseudolaric Acid B (as a proxy for this compound)

While the specific signaling pathways affected by this compound are not yet elucidated, research on the closely related compound Pseudolaric acid B (PAB) has shown that it can induce apoptosis in cancer cells through the PI3K/AKT/mTOR pathway.[6] This pathway is a critical regulator of cell survival and proliferation.

signaling_pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric acid B.

References

Formulation of Pseudolaric Acid D for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid D (PLAD) is a diterpenoid compound isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Like other members of the pseudolaric acid family, particularly Pseudolaric acid B (PAB), PLAD is being investigated for a range of therapeutic applications, including its potential as an anticancer and antifungal agent. A significant challenge in the preclinical and clinical development of PLAD is its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy when administered in vivo.

These application notes provide a comprehensive overview of strategies to formulate this compound for in vivo administration. Due to the limited availability of formulation data specific to PLAD, this document leverages extensive research on the closely related analogue, Pseudolaric acid B (PAB), as well as established formulation techniques for poorly water-soluble drugs. The provided protocols and data should serve as a robust starting point for the development of effective PLAD delivery systems.

Physicochemical Properties and Solubility

The inherent low aqueous solubility of pseudolaric acids necessitates the use of advanced formulation strategies. Understanding the solubility of PLAD in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation. While specific data for PLAD is scarce, information on PAB provides valuable insights.

Table 1: Solubility of Pseudolaric Acid B (PAB) in Various Solvents

SolventSolubilityReference
WaterVery Poorly Soluble[1](--INVALID-LINK--)
Methanol1 mg/mL (clear, colorless)General Knowledge
EthanolApprox. 10 mg/mLGeneral Knowledge
ChloroformApprox. 10 mg/mLGeneral Knowledge
Dimethyl sulfoxide (DMSO)Approx. 10 mg/mL[2](--INVALID-LINK--)
Water with 30% HP-β-CD15.78 mg/mL[1](--INVALID-LINK--)

Note: This data is for Pseudolaric Acid B and should be considered as an estimate for this compound. Experimental verification of PLAD solubility is essential.

Formulation Strategies for In Vivo Administration

Several formulation strategies can be employed to enhance the solubility and bioavailability of PLAD. These include the use of co-solvents, cyclodextrin complexation, and encapsulation in nano-delivery systems such as liposomes, nanoparticles, and solid dispersions.

Co-solvent Systems

A straightforward approach for early-stage in vivo studies is the use of a co-solvent system. These systems typically involve a mixture of a water-miscible organic solvent and an aqueous vehicle.

Table 2: Example of a Co-solvent Formulation for a Related Diterpenoid

ComponentPercentage (v/v)Purpose
DMSO10%Primary Solvent
PEG30040%Co-solvent and Viscosity Enhancer
Tween 805%Surfactant/Solubilizing Agent
Saline45%Aqueous Vehicle

This formulation is a general example and must be optimized for PLAD based on its specific solubility and the intended route of administration. The concentration of DMSO should be kept to a minimum to avoid potential toxicity.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically improve the solubility of PAB[1].

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

Materials:

  • This compound (PLAD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Method:

  • Prepare a 30% (w/v) solution of HP-β-CD in deionized water.

  • Slowly add PLAD powder to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring for 24-48 hours to ensure the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved PLAD.

  • The resulting clear solution can be used for in vivo administration or lyophilized to a powder for reconstitution.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a versatile platform for drug delivery, offering advantages such as improved solubility, reduced toxicity, and the potential for targeted delivery.

Protocol 2: Preparation of PLAD-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound (PLAD)

  • Phosphatidylcholine (PC) or other suitable lipids

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Method:

  • Dissolve PLAD, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of lipid to cholesterol is 2:1. The drug-to-lipid ratio will need to be optimized.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles (MLVs) can be downsized to small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated PLAD by dialysis or size exclusion chromatography.

Table 3: Characterization Parameters for Liposomal Formulations

ParameterMethodTypical Range
Particle SizeDynamic Light Scattering (DLS)80 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialLaser Doppler Velocimetry-10 to -30 mV (for anionic lipids)
Encapsulation Efficiency (%)HPLC or UV-Vis Spectroscopy> 80%
Polymeric Nanoparticles

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to formulate nanoparticles for the sustained release of drugs.

Protocol 3: Preparation of PLAD-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound (PLAD)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

Method:

  • Dissolve PLAD and PLGA in dichloromethane.

  • Add this organic phase to an aqueous solution of PVA.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate of poorly soluble drugs by reducing particle size to a molecular level and improving wettability.

Protocol 4: Preparation of PLAD Solid Dispersion by Solvent Evaporation

Materials:

  • This compound (PLAD)

  • A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • A suitable solvent (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

Method:

  • Dissolve both PLAD and the polymer carrier in a common solvent.

  • Remove the solvent under vacuum using a rotary evaporator or by drying in a vacuum oven.

  • The resulting solid mass is then ground and sieved to obtain a fine powder.

  • This powder can be filled into capsules or compressed into tablets for oral administration.

Experimental Workflows and Characterization

The successful development of a PLAD formulation requires a systematic workflow and thorough characterization.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility Solubility Screening Formulation Formulation Strategy Selection (Liposomes, Nanoparticles, etc.) Solubility->Formulation Optimization Process Optimization Formulation->Optimization Size Particle Size & PDI (DLS) Optimization->Size Zeta Zeta Potential Optimization->Zeta Morphology Morphology (TEM/SEM) Optimization->Morphology EE Encapsulation Efficiency Optimization->EE Drug_Loading Drug Loading Optimization->Drug_Loading Release Drug Release Profile EE->Release Drug_Loading->Release Stability Formulation Stability Release->Stability PK Pharmacokinetics Stability->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PLAD This compound DR5 Death Receptor 5 (DR5) Upregulation PLAD->DR5 Mito Mitochondria PLAD->Mito (Potential Target) Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pi3k_pathway PLAD This compound PI3K PI3K PLAD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Troubleshooting & Optimization

How to improve the yield of Pseudolaric acid D extraction?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Pseudolaric acid D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your extraction protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a diterpenoid compound. It is isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Cortex Pseudolaricis).[1][2][3][4] This traditional Chinese medicine has been historically used for its antifungal properties.[5]

Q2: What are the main challenges in achieving a high yield of this compound?

The primary challenges include the complex matrix of the plant material, the relatively low concentration of the target compound, and the potential for degradation of the ester functional group in this compound under harsh extraction conditions. Optimizing solvent selection, extraction time, and temperature are crucial to maximize yield while minimizing degradation.

Q3: Which extraction methods are most promising for improving the yield of this compound?

Several modern extraction techniques show promise for improving the yield of diterpenoids like this compound compared to traditional methods. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material rapidly and efficiently, reducing extraction time.

  • Enzyme-Assisted Extraction (EAE): Employs enzymes to break down the plant cell wall components, facilitating the release of intracellular compounds.

  • Saponification-Based Methods: Involves the hydrolysis of the ester group, which can be beneficial for subsequent purification steps, followed by acidification to revert to the carboxylic acid form.

Q4: How can I quantify the yield of this compound in my extracts?

A reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A validated HPLC method with a C18 column and a mobile phase gradient of acetonitrile and acidified water can be used for the separation and quantification of various pseudolaric acids.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis: The plant material's rigid cell walls are not sufficiently broken down. 2. Suboptimal solvent polarity: The solvent used may not be ideal for solubilizing this compound. 3. Insufficient extraction time or temperature: The conditions may not be adequate for the complete diffusion of the compound into the solvent. 4. Degradation of the compound: this compound, being an ester, can be sensitive to high temperatures and extreme pH.1. Improve sample preparation: Grind the bark to a fine powder to increase the surface area. Consider a pre-treatment step like enzymatic hydrolysis. 2. Optimize the solvent system: Experiment with different concentrations of ethanol or methanol in water (e.g., 70-95% ethanol). 3. Adjust extraction parameters: Increase the extraction time or temperature incrementally, monitoring for any signs of degradation. For UAE and MAE, optimize power and duration. 4. Use milder conditions: Employ lower temperatures for longer durations. For MAE, consider using pulsed-mode to avoid overheating. Ensure the pH of the extraction solvent is near neutral unless using a specific method like saponification.
Co-extraction of Impurities 1. Solvent is not selective enough: The chosen solvent may be dissolving a wide range of other compounds from the bark. 2. Presence of pigments and resins: These are common in bark extracts and can interfere with downstream processing.1. Perform a preliminary clean-up: A pre-extraction with a non-polar solvent like hexane can remove some lipids and other non-polar impurities. 2. Use a multi-step extraction: After the primary extraction, perform a liquid-liquid extraction to partition this compound into a cleaner solvent phase. 3. Employ solid-phase extraction (SPE): Use an appropriate SPE cartridge to selectively retain and then elute this compound, leaving impurities behind.
Inconsistent Results 1. Variability in plant material: The concentration of this compound can vary depending on the age, collection time, and storage of the plant material. 2. Inconsistent extraction parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields. 3. Instrumental variability: Fluctuations in the performance of extraction equipment (e.g., ultrasonic bath power).1. Standardize plant material: Use bark from the same batch and store it under consistent conditions (cool, dry, and dark). 2. Maintain strict control over parameters: Carefully monitor and control all extraction parameters for each run. 3. Calibrate and maintain equipment: Regularly check the performance of your extraction equipment to ensure consistent operation.

Data Presentation: Comparison of Extraction Methods

The following table presents a summary of typical parameters and expected yields for different extraction methods for diterpenoids from plant material. Note: The yield data is illustrative and may vary based on the specific experimental conditions and the quality of the plant material.

Extraction Method Solvent Temperature (°C) Time Typical Yield Range (mg/g of dry bark)
Conventional Maceration 80% Ethanol25-3024-48 hours1.5 - 3.0
Ultrasound-Assisted Extraction (UAE) 80% Ethanol40-5030-60 min3.5 - 5.5
Microwave-Assisted Extraction (MAE) 75% Methanol60-805-15 min4.0 - 6.0
Enzyme-Assisted Extraction (EAE) Water/Buffer45-552-4 hours3.0 - 5.0 (followed by solvent extraction)
Saponification-Ultrasonic Assisted 1 M NaOH in 70% Ethanol60-7030-45 minYield is dependent on subsequent acidification and extraction steps.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol outlines a general procedure for the extraction of this compound from Pseudolarix amabilis bark using an ultrasonic bath.

Materials:

  • Dried and powdered Pseudolarix amabilis bark (40-60 mesh)

  • 80% Ethanol (v/v)

  • Ultrasonic bath with temperature control

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered bark and place it in a 250 mL flask.

  • Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15 g/mL).

  • Place the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.

  • Set the temperature to 45°C and the sonication frequency to 40 kHz.

  • Extract for 45 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of 80% ethanol and combine the filtrates.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 50°C.

  • Dry the resulting crude extract in a vacuum oven.

  • Analyze the extract for this compound content using HPLC.

UAE_Workflow start Start powder Powdered Bark start->powder mix Mix with 80% Ethanol powder->mix sonicate Ultrasonication (45°C, 45 min) mix->sonicate filter Filtration sonicate->filter concentrate Concentration (Rotary Evaporator) filter->concentrate dry Drying concentrate->dry analyze HPLC Analysis dry->analyze end End analyze->end

Ultrasound-Assisted Extraction Workflow
Saponification-Ultrasonic Assisted Extraction Protocol

This protocol is designed to hydrolyze the ester-containing compounds, which may aid in their extraction and subsequent purification.

Materials:

  • Dried and powdered Pseudolarix amabilis bark (40-60 mesh)

  • 1 M Sodium Hydroxide (NaOH) in 70% Ethanol

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Ultrasonic bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered bark and place it in a 250 mL flask.

  • Add 100 mL of 1 M NaOH in 70% ethanol.

  • Place the flask in an ultrasonic bath at 65°C for 40 minutes.

  • Filter the mixture and collect the filtrate.

  • Cool the filtrate to room temperature and slowly acidify to pH 2-3 with 2 M HCl.

  • Transfer the acidified solution to a separatory funnel.

  • Extract the aqueous solution three times with 50 mL of ethyl acetate each time.

  • Combine the organic layers and wash with distilled water until the washings are neutral.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Filter and concentrate the extract using a rotary evaporator.

  • Analyze the extract for this compound content using HPLC.

Saponification_Workflow start Start powder Powdered Bark start->powder saponify Saponification with NaOH in Ethanol (Ultrasonication) powder->saponify filter1 Filtration saponify->filter1 acidify Acidification with HCl filter1->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract concentrate Concentration extract->concentrate analyze HPLC Analysis concentrate->analyze end End analyze->end

Saponification-Assisted Extraction Workflow
Logical Relationship of Factors Affecting Yield

The yield of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Yield_Factors cluster_material Plant Material cluster_method Extraction Method cluster_params Process Parameters yield This compound Yield particle_size Particle Size particle_size->yield moisture Moisture Content moisture->yield method_type UAE, MAE, EAE, etc. method_type->yield solvent Solvent Type & Concentration solvent->yield temp Temperature temp->yield time Time time->yield ratio Solid-to-Liquid Ratio ratio->yield power Power (UAE/MAE) power->yield

Factors Influencing Extraction Yield

References

Overcoming low solubility of Pseudolaric acid D for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pseudolaric acid D (PAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of PAD in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in in vitro experiments?

A1: The primary challenge is its low aqueous solubility. PAD is a hydrophobic molecule, making it difficult to dissolve in standard cell culture media, which can lead to precipitation and inaccurate experimental results.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and its analogs for in vitro studies.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[2]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%.[3][4] However, it is always recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the optimal non-toxic concentration.[3][5] Primary cells are often more sensitive to DMSO.[1]

Q4: I am observing precipitation when I add my PAD-DMSO stock solution to the cell culture medium. What can I do?

A4: This is a common issue due to the poor aqueous solubility of PAD. Here are a few troubleshooting steps:

  • Reduce the final concentration of PAD: The precipitation may be due to exceeding the solubility limit of PAD in the final medium.

  • Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., from 0.1% to 0.5%) might help keep the compound in solution.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed medium can sometimes improve solubility.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing of the stock solution into the medium.

  • Consider solubility enhancers: If the above steps don't work, you may need to use solubility enhancers like cyclodextrins.

Q5: Are there alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common, other organic solvents like ethanol can also be used for initial stock preparation.[3] However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid cytotoxicity. For particularly challenging cases, forming an inclusion complex with cyclodextrins or developing a nanoformulation can be effective strategies to improve aqueous solubility.

Troubleshooting Guide

Issue 1: Precipitate formation in cell culture medium
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous-based cell culture medium.

  • Solution Workflow:

    Start Precipitate Observed Check_Final_Conc Is the final PAD concentration high? Start->Check_Final_Conc Reduce_Conc Lower the final PAD concentration. Check_Final_Conc->Reduce_Conc Yes Check_DMSO_Conc Is the final DMSO concentration <0.5%? Check_Final_Conc->Check_DMSO_Conc No Success Problem Solved Reduce_Conc->Success Increase_DMSO Increase final DMSO (if cells tolerate). Check_DMSO_Conc->Increase_DMSO Yes Use_Enhancer Consider solubility enhancers (e.g., HP-β-CD). Check_DMSO_Conc->Use_Enhancer No Increase_DMSO->Success Use_Enhancer->Success

    Figure 1. Troubleshooting workflow for precipitate formation.

Issue 2: Inconsistent or non-reproducible experimental results
  • Possible Cause: Incomplete dissolution of this compound in the stock solution or precipitation upon dilution, leading to variable effective concentrations.

  • Solution:

    • Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure the PAD is fully dissolved in DMSO.

    • Prepare fresh dilutions: Avoid using old dilutions where the compound may have started to precipitate.

    • Use a positive control: A known soluble compound with a similar mechanism of action can help validate the assay.

    • Consider alternative formulation strategies: For long-term or high-concentration studies, using a cyclodextrin inclusion complex or a nanoformulation can provide a more stable solution.

Quantitative Data Summary

The following tables summarize key quantitative data for dissolving this compound and its analogs.

Table 1: Recommended Solvents and Concentrations

CompoundSolventStock ConcentrationFinal In-Culture ConcentrationReference
Pseudolaric Acid AnalogsDMSO10-50 mM0.1% - 0.5% (v/v)[1][3][4]
Pseudolaric Acid B30% HP-β-CD SolutionUp to 15.78 mg/mLDependent on assay[6]

Table 2: Impact of HP-β-CD on Pseudolaric Acid B Solubility

SolventSolubility of PABFold IncreaseReference
Pure Water~0.026 mg/mL-[6]
30% HP-β-CD15.78 mg/mL~600[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the tube to 37°C to aid dissolution. Ensure no visible particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Adapted from PAB protocol)

This protocol is adapted from a method shown to dramatically increase the solubility of the structurally similar Pseudolaric acid B.[6]

  • Prepare HP-β-CD Solution: Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Add PAD: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the suspension through a 0.22 µm filter to remove the undissolved PAD. The filtrate is the saturated solution of the PAD-HP-β-CD complex.

  • Quantification: Determine the concentration of PAD in the filtrate using a suitable analytical method like HPLC.

  • Dilution for Assay: The resulting solution can be directly diluted in cell culture medium for your in vitro experiments.

Signaling Pathways

Pseudolaric acids have been shown to affect several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagrams below illustrate the inhibitory effects of Pseudolaric acid B (PAB), which are likely to be similar for PAD.

cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PAB Pseudolaric Acid PAB->PI3K PAB->Akt PAB->mTOR

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway.

cluster_1 NF-κB Pathway IKK IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB PAB Pseudolaric Acid PAB->IKK

Figure 3. Inhibition of the NF-κB signaling pathway.

cluster_2 STAT3 Pathway JAK JAK STAT3 STAT3 JAK->STAT3 PAB Pseudolaric Acid PAB->STAT3

References

Minimizing degradation of Pseudolaric acid D during storage.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Pseudolaric acid D (PLAD) during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color. What should I do?

A change in the color of your PLAD powder, such as yellowing or browning, can be an indicator of degradation. This is often caused by exposure to light (photodegradation) or high temperatures. It is recommended to discard the product and obtain a fresh batch. To prevent this, always store PLAD powder in a tightly sealed, amber-colored vial in a desiccator at the recommended low temperature.

Q2: I'm observing a decrease in the potency of my PLAD solution over a short period. What could be the cause?

A rapid loss of potency in PLAD solutions is often due to hydrolysis, especially if the solvent is aqueous or contains trace amounts of water. The pH of the solution is a critical factor; PLAD may be more susceptible to degradation under acidic or alkaline conditions. Additionally, exposure to light and elevated temperatures can accelerate degradation in solution. Ensure your solvents are anhydrous and of high purity, and store solutions protected from light at low temperatures.

Q3: I see extra peaks in my HPLC chromatogram when analyzing my stored PLAD sample. What are these?

The appearance of new peaks in your HPLC analysis strongly suggests the formation of degradation products. These can arise from various stress factors like hydrolysis, oxidation, or photodegradation. To identify the nature of these degradants, it is advisable to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in characterizing the degradation products and understanding the degradation pathway.

Q4: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. It is best kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. A desiccator can be used to control ambient moisture.

Q5: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent in which PLAD is stable. Based on general knowledge of similar compounds, dimethyl sulfoxide (DMSO) or ethanol are often suitable. Prepare only the amount of solution needed for your immediate experiments. For short-term storage, keep the solution at -20°C or lower in a tightly sealed, light-protecting vial. For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid PLAD Photodegradation, Thermal Degradation, OxidationStore in amber vials, at ≤ -20°C, under an inert atmosphere.
Precipitate in PLAD Solution Poor solubility at lower temperatures, Degradation product formationEnsure the storage temperature is not causing precipitation. If degradation is suspected, analyze the precipitate and solution for degradation products.
Loss of Biological Activity Chemical Degradation (hydrolysis, oxidation)Prepare fresh solutions for each experiment. Store stock solutions at ≤ -20°C and avoid repeated freeze-thaw cycles. Use anhydrous solvents.
Variable Experimental Results Inconsistent PLAD concentration due to degradationAlways use freshly prepared dilutions from a properly stored stock solution. Qualify the purity of your PLAD stock regularly using a validated analytical method like HPLC.

Quantitative Data on Stability

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a generalized overview of expected stability under various conditions based on the behavior of structurally similar diterpenoid compounds. These tables are intended to guide researchers in designing their own stability studies.

Table 1: Influence of Temperature on Solid PLAD Stability (Hypothetical)

TemperatureStorage DurationExpected Purity
25°C (Room Temperature)1 month< 90%
4°C (Refrigerated)6 months~ 95%
-20°C (Freezer)12 months> 98%
-80°C (Ultra-low Freezer)> 24 months> 99%

Table 2: Influence of pH on PLAD Stability in Aqueous Solution (Hypothetical, at 25°C)

pHStorage Duration (24 hours)Expected Remaining PLAD
3 (Acidic)24 hours< 85%
5 (Weakly Acidic)24 hours~ 90%
7 (Neutral)24 hours> 95%
9 (Basic)24 hours< 80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for PLAD.

  • Preparation of Stock Solution: Prepare a stock solution of PLAD in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours, protected from light.

  • Thermal Degradation (Solid): Place a small amount of solid PLAD in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying PLAD from its degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: Develop a gradient elution method. A common mobile phase system for similar compounds is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The detection wavelength should be set at the λmax of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the PLAD peak is well-resolved from all degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathway PLAD This compound Hydrolysis Hydrolysis (Acid/Base) PLAD->Hydrolysis H+/OH- Oxidation Oxidation (e.g., H2O2) PLAD->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) PLAD->Photodegradation Thermal Thermal Degradation (Heat) PLAD->Thermal Δ Deg_Product_1 Hydrolyzed Products (e.g., ring opening) Hydrolysis->Deg_Product_1 Deg_Product_2 Oxidized Products (e.g., epoxides) Oxidation->Deg_Product_2 Deg_Product_3 Photoproducts (e.g., isomers) Photodegradation->Deg_Product_3 Deg_Product_4 Thermal Isomers/ Degradants Thermal->Deg_Product_4

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis PLAD This compound Sample PLAD->Acid PLAD->Base PLAD->Oxidation PLAD->Thermal PLAD->Photo Data Data Interpretation (Identify Degradants, Assess Stability) Analysis->Data

Caption: Workflow for a forced degradation study of PLAD.

Technical Support Center: Optimizing Dosage for In Vivo Studies with Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pseudolaric acid D (PDB) and its related compounds, such as the more extensively studied Pseudolaric acid B (PAB), for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for Pseudolaric acid B (PAB) in mouse xenograft models?

A1: Based on published studies, dosages for intraperitoneal (i.p.) administration of PAB in mouse xenograft models range from 10 mg/kg/day to 25 mg/kg/day.[1] A dose of 25 mg/kg/day has been shown to produce approximately a 50% reduction in tumor size in a taxol-resistant human liver cancer cell line xenograft model.[1] In a delayed-type hypersensitivity mouse model, PAB was effective at doses of 5, 10, and 20 mg/kg.[2]

Q2: How should I prepare this compound for in vivo administration?

A2: PDB is poorly soluble in water. A common vehicle for administration is a solution containing polyethylene glycol (PEG), ethanol, and Tween 80. One published formulation for PAB consists of 6% PEG, 3% ethanol, and 1% Tween 80 in an aqueous solution.[1] Another suggested formulation for diterpenoids is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a solution could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Sonication may be required to achieve full dissolution.[3]

Q3: What is the most common route of administration for PDB in in vivo studies?

A3: The most frequently reported route for PAB in mouse studies is intraperitoneal (i.p.) injection.[1] This method allows for systemic delivery. The choice of administration route should align with the experimental goals and the intended clinical application.[4]

Q4: What are the known mechanisms of action for Pseudolaric acids?

A4: Pseudolaric acids, particularly PAB, exhibit anticancer activity by targeting multiple signaling pathways. PAB has been shown to be a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and apoptosis.[1][5] Key signaling pathways inhibited by PAB include PI3K/AKT/mTOR[6], STAT3, ERK1/2, and GSK-3β/β-catenin.[7] It can also induce apoptosis through the mitochondrial pathway and by increasing the expression of Death Receptor 5 (DR5).[6][8]

Q5: Have any in vivo toxicities been reported for Pseudolaric acid B?

A5: In a study using doses up to 25 mg/kg/day administered intraperitoneally for 22 days in mice, the dosages were well tolerated with no signs of toxicity, body weight loss, or animal lethality.[1] However, as with any experimental compound, it is crucial to conduct a dose tolerance test and monitor animals closely for any adverse effects.[1]

Data Summary Tables

Table 1: In Vivo Dosage of Pseudolaric Acid B (PAB) in Murine Models

Model Type Animal Compound Dosage Administration Route Duration Observed Effect Reference
Human Liver Cancer XenograftBALB/c-nu/nu micePAB10, 15, and 25 mg/kg/dayIntraperitoneal (i.p.)22 daysTumor growth inhibition (~50% at 25 mg/kg)[1]
Delayed-Type HypersensitivityMicePAB5, 10, and 20 mg/kgNot specifiedNot specifiedReduced ear swelling and inflammation[2]

Table 2: General Guidelines for Injection Volumes in Mice

Administration Route Maximum Volume (Adult Mouse) Recommended Needle Gauge Reference
Intraperitoneal (i.p.)10 mL/kg25-27 G[9]
Intravenous (i.v.) - bolus5 mL/kg27-30 G[10]
Subcutaneous (s.c.)10 mL/kg25-27 G[9][10]
Oral Gavage (p.o.)10 mL/kg20-22 G (gavage needle)[9]

Troubleshooting Guide

Problem 1: Low or no therapeutic efficacy at the initial dose.

  • Question: My initial dose of PDB (e.g., 10 mg/kg) is not inhibiting tumor growth as expected. What should I do?

  • Answer:

    • Verify Compound Integrity and Formulation: Ensure the compound has not degraded and was correctly formulated. PDB's poor solubility means improper dissolution can drastically reduce the bioavailable dose. Consider preparing a fresh solution and verifying its concentration.

    • Increase Dosage: The lack of effect could be dose-dependent. Based on literature, doses up to 25 mg/kg/day of PAB have been used effectively.[1] Gradually escalate the dose in a pilot study (e.g., to 15 mg/kg, then 25 mg/kg) while carefully monitoring for toxicity.

    • Check Administration Technique: Ensure the full dose is being administered correctly. For i.p. injections, improper technique can lead to injection into the subcutaneous space, intestines, or bladder, reducing systemic exposure.

    • Consider Tumor Model Resistance: The specific cancer cell line used in your xenograft may be resistant to PDB's mechanism of action. PAB has been shown to circumvent P-glycoprotein-mediated multidrug resistance, but other resistance mechanisms could be at play.[1][5]

Problem 2: Signs of toxicity observed in treated animals (e.g., weight loss, lethargy).

  • Question: My mice are losing weight and appear unwell after PDB administration. How can I manage this?

  • Answer:

    • Reduce Dosage: Toxicity is the most common dose-limiting factor. Immediately reduce the dosage to the next lower level tested or by 25-50%. If toxicity persists, a lower dose may be required, or the dosing frequency may need to be adjusted (e.g., from daily to every other day).

    • Evaluate the Vehicle: The administration vehicle itself can cause adverse effects.[10] Administer a vehicle-only control group to determine if the observed toxicity is due to the compound or the formulation (e.g., DMSO, Tween 80). If the vehicle is the issue, explore alternative, more biocompatible formulations.

    • Monitor Animal Health: Implement a more rigorous health monitoring schedule, including daily body weight measurements and clinical scoring. Provide supportive care, such as supplemental nutrition or hydration, as needed and as approved by your institution's animal care committee.

    • Conduct a Dose Tolerance Study: Before a full-scale efficacy study, it is best practice to perform a dose tolerance test to establish the maximum tolerated dose (MTD) in your specific animal strain and model.[1]

Experimental Protocols

Protocol 1: Preparation of PDB for In Vivo Administration

This protocol is adapted from methods used for Pseudolaric acid B.[1]

Materials:

  • This compound (PDB) powder

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, dosage (mg/kg), and dosing volume (e.g., 10 mL/kg).

  • Prepare the Vehicle: Prepare the vehicle solution first. For a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:

    • In a sterile tube, combine the required volume of DMSO and PEG300. Vortex until fully mixed.

    • Add the Tween 80 and vortex again until the solution is clear.

    • Add the sterile saline or PBS to reach the final volume and mix thoroughly.

  • Dissolve PDB:

    • Weigh the required amount of PDB powder.

    • To create a stock solution, first dissolve the PDB powder in the DMSO component of your vehicle.

    • Gradually add the remaining vehicle components (PEG300, Tween 80, Saline) to the PDB/DMSO mixture while vortexing.

    • If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[3]

  • Final Preparation: Ensure the final solution is clear and free of precipitates. Filter-sterilize through a 0.22 µm syringe filter if necessary, although this may not be possible with viscous solutions. Prepare fresh on the day of dosing.

Protocol 2: In Vivo Antitumor Activity Assay (Murine Xenograft Model)

This protocol is a general guide based on a study of PAB's antitumor effects.[1]

Materials:

  • Cancer cells for implantation (e.g., 2 x 10⁶ cells per animal)

  • Immunocompromised mice (e.g., BALB/c-nu/nu)

  • Prepared PDB dosing solution and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles (e.g., 27 G)

Methodology:

  • Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank or mid-dorsal region of each mouse.

  • Tumor Growth: Allow tumors to grow until they are palpable and reach a predetermined size (e.g., 3-4 mm in diameter or ~100 mm³).

  • Animal Randomization: Randomize the mice into treatment groups (e.g., Vehicle Control, PDB 10 mg/kg, PDB 25 mg/kg). Each group should consist of at least 8-10 mice.

  • Treatment Administration: Administer the PDB solution or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified frequency (e.g., daily) for the duration of the study (e.g., 22 days).[1]

  • Monitoring:

    • Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: V = (Length x Width²) x 0.52.[1]

    • Record animal body weight twice weekly.

    • Monitor animals daily for any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals according to approved institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_compound Formulate PDB in Vehicle treat Administer PDB or Vehicle (e.g., Daily i.p.) prep_compound->treat prep_animals Implant Tumor Cells in Mice tumor_growth Allow Tumors to Reach Palpable Size prep_animals->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize randomize->treat monitor Monitor Tumor Volume & Animal Weight (2x/week) treat->monitor endpoint Study Endpoint: Euthanize & Excise Tumors monitor->endpoint analyze Analyze Data: Tumor Weight, Biomarkers endpoint->analyze

Caption: General experimental workflow for an in vivo PDB xenograft study.

pi3k_pathway PDB This compound/B PI3K PI3K PDB->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: PDB inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.

troubleshooting_workflow cluster_efficacy Issue: Low Efficacy cluster_toxicity Issue: Toxicity Observed start Unexpected Result (e.g., No Efficacy, Toxicity) check_formulation Verify Formulation & Compound Integrity start->check_formulation No Efficacy check_dose_tox Is Dose Too High? start->check_dose_tox Toxicity check_dose Is Dose Sufficient? (e.g., < 25 mg/kg) check_formulation->check_dose increase_dose Increase Dose check_dose->increase_dose Yes check_vehicle Run Vehicle-Only Control check_dose_tox->check_vehicle No reduce_dose Reduce Dose or Frequency check_dose_tox->reduce_dose Yes

Caption: Decision tree for troubleshooting common in vivo experimental issues.

References

Technical Support Center: Mitigating Pseudolaric Acid Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the cytotoxicity of pseudolaric acids (PAs) in non-target cells. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and the main challenge associated with pseudolaric acid B (PAB)?

Pseudolaric acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi, is a potent anticancer agent.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] PAB has shown efficacy against a wide range of cancer cell lines, including those with multidrug resistance.[1][3]

The main challenge in its clinical application is its "substantial cytotoxicity," which is not entirely selective for cancer cells, leading to potential damage to healthy, non-target cells.[1][3]

Q2: What are the principal strategies to reduce the off-target cytotoxicity of pseudolaric acids?

The two primary strategies to mitigate the cytotoxicity of pseudolaric acids in non-target cells are:

  • Advanced Drug Delivery Systems: Encapsulating PAs in nanocarriers can facilitate targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity to healthy cells.

  • Structural Modification: Altering the chemical structure of PAs can lead to the development of derivatives with improved cancer cell selectivity and a better safety profile.[4]

Troubleshooting Guide 1: Drug Delivery Systems

Q3: How can I use drug delivery systems to reduce the cytotoxicity of pseudolaric acid B?

Encapsulating PAB within nanocarriers like liposomes or nanoparticles can reduce its systemic toxicity by altering its biodistribution and promoting accumulation at the tumor site.[5][6]

Troubleshooting Common Issues:

  • Issue: High toxicity of the nanocarrier itself.

    • Solution: The choice of materials for the nanocarrier is critical. Cationic lipids, for instance, can be toxic to various cell types, including macrophages.[7] Opt for biocompatible and biodegradable materials like polyethylene glycol (PEG)-coated lipids or protein-based nanoparticles (e.g., albumin) to minimize carrier-induced toxicity.[6][7] Surface modifications, such as PEGylation, can also reduce non-specific uptake by the reticuloendothelial system.[8]

  • Issue: Poor solubility and stability of PAB during formulation.

    • Solution: PAB has poor water solubility. Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility (up to 600-fold) and enhance its chemical stability, facilitating its incorporation into aqueous-based formulations.[9]

  • Issue: Nanoparticle formulation still shows significant off-target toxicity.

    • Solution: This could be due to premature drug release from the nanocarrier. Optimize the formulation to ensure PAB is retained within the carrier until it reaches the target site. This can be achieved by modifying the composition and cross-linking of the carrier. Additionally, incorporating targeting ligands (e.g., antibodies, peptides) on the surface of the nanocarrier can enhance its specificity for cancer cells.

Q4: What are the key considerations when designing a liposomal formulation for PAB?

When developing a liposomal formulation for PAB, consider the following:

  • Lipid Composition: The choice of phospholipids influences the stability, drug release profile, and toxicity of the liposomes.[10] For instance, incorporating PEGylated lipids can prolong circulation time.

  • Surface Charge: Positively charged liposomes tend to be more toxic than neutral or negatively charged ones.[10]

  • Size: The size of the liposomes affects their biodistribution and ability to penetrate tumor tissue.

  • Drug Loading: Higher drug concentrations within liposomes can sometimes lead to larger vesicle sizes and reduced membrane stability, potentially affecting efficacy and toxicity.[10]

Troubleshooting Guide 2: Structural Modification

Q5: Which parts of the pseudolaric acid B molecule are suitable for modification to reduce cytotoxicity?

The carboxylic acid moiety of PAB has been a primary focus for structural modifications aimed at improving its biological activity and reducing off-target toxicity.[4]

Q6: How can I identify PAB derivatives with improved selectivity?

A systematic approach to screening for more selective PAB derivatives involves:

  • Synthesis of Derivatives: Create a library of PAB derivatives by modifying the carboxylic acid group to form amides, esters, or other functional groups.[4]

  • In Vitro Cytotoxicity Screening: Test the derivatives against a panel of cancer cell lines and, crucially, against non-cancerous cell lines (e.g., normal human kidney proximal tubular epithelial cells) to determine their selectivity.[11]

  • Mechanism of Action Studies: For promising candidates, investigate whether the desired mechanism of action (e.g., microtubule disruption, apoptosis induction) is retained.

Data Presentation: Cytotoxicity Data

Table 1: Cytotoxicity of Pseudolaric Acid B (PAB) in Various Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58[12]
SK-Hep-1Hepatocellular Carcinoma1.90[12]
Huh-7Hepatocellular Carcinoma2.06[12]
HeLaCervical CancerData not quantified in text[2]
MCF-7Breast CancerData not quantified in text[3]
SW620Colon CancerData not quantified in text[3]
HKCNormal Human Kidney Epithelial5.77[11]

Table 2: Comparative Cytotoxicity of a PAB Derivative

CompoundModificationEffect on RAW 264.7 ViabilityKey FindingReference
PABParent CompoundMinimal reductionServes as baseline[4]
Hydrazineyl amide 12Carboxylic acid modificationNo significant diminutionMaintained low cytotoxicity while gaining TAM-reprogramming activity[4][13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from methodologies used to assess PAB's effect on cell proliferation.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the PAB formulation or derivative for 24, 48, or 72 hours. Include a vehicle control.

  • CCK-8 Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

This protocol is based on methods used to evaluate PAB-induced apoptosis.[14]

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

PAB_Signaling_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules Inhibits Disruption Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Apoptosis->Bax Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: Signaling pathway of Pseudolaric Acid B-induced apoptosis.

Experimental_Workflow start Strategy Selection strategy1 Drug Delivery System (e.g., Nanoparticles, Liposomes) start->strategy1 strategy2 Structural Modification (Derivative Synthesis) start->strategy2 formulation Formulation & Characterization strategy1->formulation synthesis Synthesis & Purification strategy2->synthesis invitro In Vitro Evaluation - Cytotoxicity (Cancer vs. Normal cells) - Mechanism of Action formulation->invitro synthesis->invitro optimization Optimization invitro->optimization Iterate invivo In Vivo Studies (Animal Models) - Efficacy - Toxicity invitro->invivo Promising Candidates optimization->formulation optimization->synthesis outcome Improved Therapeutic Index invivo->outcome

Caption: Workflow for developing low-toxicity PAB formulations.

Mitigation_Strategies Problem High Cytotoxicity of Pseudolaric Acids in Non-Target Cells Strategies Mitigation Strategies Problem->Strategies Goal Reduce Off-Target Toxicity & Improve Therapeutic Index Delivery Drug Delivery Systems Strategies->Delivery Modification Structural Modification Strategies->Modification Delivery_Examples Nanoparticles Liposomes Cyclodextrins Delivery->Delivery_Examples Modification_Examples Derivative Synthesis (e.g., Amides, Esters) Modification->Modification_Examples Delivery_Examples->Goal Modification_Examples->Goal

Caption: Logical relationship of strategies to mitigate PA cytotoxicity.

References

Dealing with impurities in natural extracts of Pseudolaric acid D.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pseudolaric Acid D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification and handling of natural extracts containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in natural extracts of this compound?

A1: Natural extracts of this compound, typically isolated from the root bark of Pseudolarix kaempferi, are often contaminated with other structurally related diterpenoids. The most common impurities are other pseudolaric acids, including Pseudolaric acid A, Pseudolaric acid B, Pseudolaric acid C1, and their various analogues. Additionally, pigments, lipids, and other secondary metabolites from the plant source may also be present.

Q2: What is the preliminary step I should take before proceeding with large-scale purification?

A2: Before committing to a large-scale purification protocol, it is highly recommended to perform a small-scale analytical run using High-Performance Liquid Chromatography (HPLC). This will help you to identify the major impurities present in your specific extract and to optimize the separation conditions, saving valuable time and resources.

Q3: My purified this compound is an amorphous solid. How can I obtain a crystalline form?

A3: Obtaining a crystalline form of this compound can be challenging. A common and effective method is slow evaporation from a solvent/anti-solvent system. For instance, dissolving the amorphous solid in a minimal amount of a good solvent like methanol or ethyl acetate and then slowly adding a poor solvent such as hexane or water can induce crystallization. It is crucial to allow the solvent to evaporate slowly in an undisturbed environment.

Q4: Are there any known stability issues with this compound?

A4: this compound is a diterpenoid with several functional groups that can be susceptible to degradation under certain conditions. It is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is recommended. Avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guides

HPLC Purification

Issue 1: Poor resolution between this compound and other pseudolaric acid impurities.

  • Possible Cause: The mobile phase composition is not optimal for separating these structurally similar compounds.

  • Troubleshooting Steps:

    • Adjust Solvent Strength: If using a reversed-phase column (e.g., C18), a common mobile phase is a gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape). Try decreasing the initial concentration of the organic solvent and extending the gradient time to improve separation.

    • Change Organic Modifier: If acetonitrile does not provide adequate separation, consider trying methanol as the organic modifier, or a ternary system of acetonitrile, methanol, and water.

    • Modify pH: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase can protonate the carboxylic acid groups of the pseudolaric acids, leading to sharper peaks and potentially altered selectivity.

    • Lower Temperature: Running the separation at a lower temperature (e.g., room temperature or slightly below) can sometimes enhance the resolution between closely related isomers.

Issue 2: Peak tailing for this compound.

  • Possible Cause 1: Secondary interactions between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: As mentioned above, adding 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.

  • Possible Cause 2: Column overload.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller amount onto the column.

    • Use a Preparative Column: If you need to purify a larger amount of material, switch to a larger-diameter preparative HPLC column with a higher loading capacity.

Crystallization

Issue 1: The sample oils out instead of crystallizing.

  • Possible Cause: The solution is too saturated, or the change in solvent polarity is too abrupt.

  • Troubleshooting Steps:

    • Use a More Dilute Solution: Start with a less concentrated solution of your amorphous this compound.

    • Slower Anti-Solvent Addition: Add the anti-solvent (e.g., hexane) very slowly, dropwise, while gently stirring.

    • Vapor Diffusion: A highly effective but slower method is vapor diffusion. Dissolve your sample in a small vial with a suitable solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed container with an anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the sample vial, gradually inducing crystallization.

Issue 2: Very fine, needle-like crystals are formed, which are difficult to handle and may trap impurities.

  • Possible Cause: Rapid crystal growth due to high supersaturation or rapid cooling.

  • Troubleshooting Steps:

    • Slow Down the Process: Aim for slower crystal growth. If using evaporation, partially cover the container to slow the rate of solvent evaporation. If using cooling crystallization, allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.

    • Reduce Supersaturation: Use a slightly lower starting concentration of your compound.

Data Presentation

Table 1: Illustrative Purity of this compound Extract Before and After Purification

AnalytePurity in Crude Extract (%)Purity After HPLC Purification (%)
This compound65.2>98.5
Pseudolaric Acid A12.5<0.5
Pseudolaric Acid B8.7<0.5
Other Impurities13.6<0.5

Table 2: Suggested Starting Conditions for HPLC Method Development

ParameterSuggested Condition
ColumnC18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient40-70% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature25°C

Experimental Protocols

Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude natural extract in a minimal amount of methanol or a mixture of methanol and dichloromethane. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Elution:

    • Start with a mobile phase composition of 40% B.

    • Run a linear gradient from 40% to 70% B over 30 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to 40% B over 2 minutes and equilibrate for 10 minutes before the next injection.

  • Flow Rate: Set the flow rate to 15 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further dried under high vacuum.

Crystallization of Purified this compound
  • Solvent Selection: Dissolve the purified, amorphous this compound (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., 1-2 mL of ethyl acetate) in a small, clean vial.

  • Vapor Diffusion Setup: Place the vial containing the this compound solution inside a larger beaker or jar. Add an anti-solvent (e.g., 10-15 mL of hexane) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Sealing and Incubation: Seal the larger container with a lid or parafilm and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Formation: Crystals should form over a period of several days to a week.

  • Isolation: Once a sufficient amount of crystals has formed, carefully remove the inner vial. Decant the mother liquor and wash the crystals with a small amount of the cold anti-solvent (hexane).

  • Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis raw_material Pseudolarix kaempferi Root Bark extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation amorphous_pad Amorphous this compound solvent_evaporation->amorphous_pad crystallization Vapor Diffusion amorphous_pad->crystallization crystalline_pad Crystalline this compound crystallization->crystalline_pad analytical_hplc Analytical HPLC (Purity Check) crystalline_pad->analytical_hplc nmr_ms Structural Characterization (NMR, MS) crystalline_pad->nmr_ms

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Flow Rate start->cause2 cause3 Column Issues start->cause3 solution1a Adjust Gradient cause1->solution1a solution1b Change Organic Modifier cause1->solution1b solution1c Modify pH cause1->solution1c solution2 Optimize Flow Rate cause2->solution2 solution3a Check Column Efficiency cause3->solution3a solution3b Try a Different Stationary Phase cause3->solution3b end Resolution Achieved solution1a->end Improved Resolution solution1b->end solution1c->end solution2->end solution3a->end solution3b->end

Caption: Troubleshooting logic for poor HPLC resolution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase PAD This compound (Representative Pathway) death_receptor Death Receptor PAD->death_receptor bcl2 Bcl-2 PAD->bcl2 inhibits pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid tbid tBid bid->tbid bax Bax tbid->bax activates cytochrome_c Cytochrome c bax->cytochrome_c promotes release bcl2->bax inhibits apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Representative apoptosis signaling pathway potentially modulated by this compound.

Improving the stability of Pseudolaric acid D in culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pseudolaric acid D (PLAD). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with PLAD in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in organic solvents such as DMSO, acetone, and chloroform. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is crucial to maintain the stability of your PLAD stock solution. The following table summarizes the recommended storage conditions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthStore in tightly sealed vials.[2][3][4]
-80°CUp to 6 monthsStore in tightly sealed vials.[3][4]

Q3: Why is it recommended to prepare fresh working solutions of this compound for each experiment?

A3: Like many complex natural products, this compound may have limited stability in aqueous culture media. Preparing fresh working solutions from your frozen stock immediately before each experiment minimizes the potential for degradation and ensures that the concentration of the active compound is accurate and consistent.

Q4: What are the potential factors in my culture media that could affect the stability of this compound?

A4: Several factors can influence the stability of compounds in culture media:

  • pH: The pH of the culture medium can significantly impact the stability of acidic compounds like PLAD. Many phenolic compounds, which share some structural similarities, are known to be unstable at higher pH levels.[5][6]

  • Light: Exposure to light can cause photodegradation of complex organic molecules.[7][8] It is advisable to protect your PLAD-containing media from light.

  • Temperature: Elevated temperatures, such as those in a cell culture incubator (37°C), can accelerate the degradation of less stable compounds.

  • Media Components: Components within the culture media, such as serum proteins, amino acids, and metal ions, can potentially interact with and degrade PLAD. For instance, cysteine and certain metal ions have been shown to impact the stability of other drugs in culture media.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: I am observing lower-than-expected or inconsistent biological activity of PLAD in my cell culture assays.

Possible Cause Troubleshooting Step
Degradation of PLAD in working solution. Always prepare fresh working solutions of PLAD in your culture medium immediately before adding it to your cells. Avoid storing diluted PLAD solutions.
Degradation of PLAD stock solution. Ensure your stock solution has been stored correctly (see storage table above) and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
Interaction with media components. Consider if any components in your specific media formulation could be contributing to instability. If using serum, lot-to-lot variability could be a factor. You may consider reducing the serum concentration if your cell line allows.
pH of the culture medium. Monitor the pH of your culture medium throughout the experiment. Significant changes in pH could affect PLAD stability.
Photodegradation. Protect your plates and media containing PLAD from direct light exposure by using amber-colored tubes and covering plates with foil.

Problem 2: I suspect that this compound is precipitating in my culture medium.

Possible Cause Troubleshooting Step
Poor solubility at the working concentration. Although PLAD is soluble in DMSO, its solubility in aqueous media is much lower. When diluting the DMSO stock into your medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
Final DMSO concentration is too low. Ensure the final concentration of DMSO in your culture medium is sufficient to maintain PLAD solubility, but not high enough to be toxic to your cells (typically <0.5%).
Use of solubility enhancers. For the related compound Pseudolaric acid B, cyclodextrin complexation has been shown to dramatically improve solubility and stability.[11] While not directly tested for PLAD, this could be an experimental approach to consider.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Culture Media using HPLC

This protocol provides a general framework for determining the stability of PLAD in your specific cell culture medium.

Objective: To quantify the concentration of PLAD in a cell culture medium over time under standard incubation conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Cell culture incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

Procedure:

  • Preparation of PLAD Stock Solution: Prepare a 10 mM stock solution of PLAD in DMSO.

  • Preparation of Test Samples:

    • In amber-colored tubes, dilute the PLAD stock solution into your complete cell culture medium to your final working concentration (e.g., 10 µM).

    • Prepare a sufficient volume to collect samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Also, prepare a "time 0" sample by immediately processing it as described in step 4.

  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection and Processing:

    • At each time point, withdraw an aliquot (e.g., 200 µL) of the PLAD-containing medium.

    • To precipitate proteins that can interfere with HPLC analysis, add an equal volume of cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions will need to be optimized for PLAD.

    • Set the UV detector to the wavelength of maximum absorbance for PLAD.

    • Inject a standard curve of PLAD in the culture medium (processed in the same way as the samples) to quantify the concentration in your test samples.

  • Data Analysis:

    • Calculate the concentration of PLAD at each time point.

    • Plot the percentage of PLAD remaining versus time to determine its stability profile in your culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM PLAD in DMSO Stock working Dilute to Working Conc. in Culture Medium stock->working Freshly Prepare incubate Incubate at 37°C, 5% CO2 (Time points: 0, 2, 4, 8...) working->incubate sample Collect Aliquot incubate->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate hplc HPLC Analysis precipitate->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing PLAD stability in culture media.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_degradation Degradation Solutions cluster_solutions_precipitation Precipitation Solutions start Inconsistent/Low Biological Activity c1 PLAD Degradation? start->c1 c2 Precipitation? start->c2 c3 Assay Issue? start->c3 s1a Prepare Fresh Working Solution c1->s1a s1b Check Stock Storage c1->s1b s1c Protect from Light c1->s1c s1d Monitor pH c1->s1d s2a Optimize Dilution Technique c2->s2a s2b Check Final DMSO % c2->s2b

References

Technical Support Center: High-Purity Isolation of Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of high-purity Pseudolaric acid D isolation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-purity this compound from the root bark of Pseudolarix amabilis (Golden Larch).

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for isolating this compound?

A1: The primary source for isolating this compound is the root bark of the Golden Larch tree, Pseudolarix amabilis (also referred to as Pseudolarix kaempferi).[1][2]

Q2: What are the main challenges in purifying this compound?

A2: The main challenges stem from the complex phytochemical profile of the root bark extract. This compound is one of many structurally similar diterpenoids, such as Pseudolaric acids A, B, and C, which can co-elute during chromatographic separation, making it difficult to achieve high purity.[3] Low abundance compared to other Pseudolaric acids can also be a challenge.

Q3: What analytical techniques are recommended for monitoring the purification process?

A3: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for monitoring the presence and purity of this compound throughout the isolation process.[4] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is used for final structure elucidation and confirmation.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available reference standards of this compound are typically offered at purities of 95% to over 99%, as determined by HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of crude extract Inefficient extraction solvent or procedure.- Ensure the plant material is properly dried and finely powdered to increase surface area. - Use a more effective solvent system, such as 95% ethanol or a methanol/water mixture (e.g., 6:4 v/v), for extraction.[4] - Employ extraction enhancement techniques like sonication or soxhlet extraction.
Broad or tailing peaks in HPLC - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH. Since this compound is an acidic compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape. - Use a new or thoroughly cleaned HPLC column. - Reduce the injection volume or sample concentration.
Co-elution of this compound with other Pseudolaric acids Insufficient resolution of the chromatographic method.- Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve separation. - Experiment with different stationary phases (e.g., C8, Phenyl-Hexyl) to alter selectivity. - Consider using an alternative separation technique like High-Speed Counter-Current Chromatography (HSCCC) for the initial fractionation to remove major interfering compounds.
Low recovery from preparative HPLC - Degradation of the compound on the column. - Poor solubility in the mobile phase. - Inefficient fraction collection.- Work at lower temperatures if the compound is found to be thermally labile. - Adjust the mobile phase composition to ensure the compound remains soluble throughout the run. - Optimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution.
Final product purity is below 95% Incomplete removal of closely eluting impurities.- Implement a multi-step purification strategy. Use an initial fractionation step (e.g., silica gel column chromatography) followed by one or more preparative HPLC steps with different selectivities. - Recrystallization of the semi-purified product can be an effective final polishing step.

Experimental Protocols

Extraction of Crude Pseudolaric Acids

This protocol describes the initial extraction of diterpenoids from the root bark of Pseudolarix amabilis.

Materials:

  • Dried and powdered root bark of Pseudolarix amabilis

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 1 kg of the powdered root bark in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

  • Filter the mixture and collect the ethanol extract.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of Crude Extract using Silica Gel Column Chromatography

This protocol provides a method for the initial separation of the crude extract to enrich the fraction containing this compound.

Materials:

  • Crude ethanol extract

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvents: Hexane, Ethyl Acetate, Methanol

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack the column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).

  • Collect fractions of 250 mL each.

  • Monitor the fractions by TLC, visualizing with a UV lamp. Pool the fractions that show the presence of diterpenoids (based on comparison with available standards or literature Rf values).

  • Concentrate the pooled fractions to yield an enriched diterpenoid fraction.

High-Purity Isolation of this compound by Preparative HPLC

This protocol outlines a starting method for the final purification of this compound using preparative HPLC. Optimization will be required based on the specific instrument and column used.

Materials:

  • Enriched diterpenoid fraction

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Dissolve the enriched fraction in a minimal amount of methanol.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute with a linear gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol or Acetonitrile). A suggested starting gradient is 50-80% B over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the high-purity fractions and evaporate the solvent to obtain pure this compound.

Quantitative Data Summary

Table 1: Analytical HPLC Parameters for Diterpenoid Separation in Pseudolarix kaempferi

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.5% Aqueous Acetic Acid
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Detection Wavelength 262 nm
Gradient Refer to specific literature for detailed gradient profile.

Note: This table provides a starting point for analytical method development, which can be scaled up for preparative purification.

Visualizations

experimental_workflow start Dried & Powdered Root Bark of Pseudolarix amabilis extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Silica Gel Column Chromatography (Hexane-EtOAc-MeOH Gradient) crude_extract->fractionation enriched_fraction Enriched Diterpenoid Fraction fractionation->enriched_fraction prep_hplc Preparative RP-HPLC (C18, Water/Methanol Gradient) enriched_fraction->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_product High-Purity This compound prep_hplc->pure_product Collect Fractions purity_analysis->pure_product

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_coelution Check for Co-elution of Structurally Similar Diterpenoids start->check_coelution recrystallize Recrystallize Semi-pure Product start->recrystallize Minor Impurities optimize_gradient Optimize HPLC Gradient (Shallower Gradient) check_coelution->optimize_gradient Yes change_column Change Stationary Phase (e.g., Phenyl-Hexyl) check_coelution->change_column Yes hsccc Consider HSCCC for Initial Fractionation check_coelution->hsccc Significant Impurities end Achieve High Purity optimize_gradient->end change_column->end hsccc->end recrystallize->end

Caption: Troubleshooting logic for improving the purity of this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Targets of Pseudolaric Acid D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pseudolaric acid D (PLAD), a natural compound with noted anti-inflammatory properties, against established anti-inflammatory agents. Due to the limited direct molecular target data for PLAD, this guide leverages findings from its close structural analog, Pseudolaric acid B (PAB), to infer its potential mechanisms of action. This comparison is intended to guide further research and validation of PLAD as a potential therapeutic agent.

Comparative Analysis of Anti-inflammatory Targets

The anti-inflammatory effects of this compound and its comparators, colchicine and dexamethasone, are mediated through distinct molecular pathways. While direct quantitative data for PLAD's interaction with specific inflammatory targets is still emerging, the activity of its analog, PAB, suggests a multi-targeted approach involving the inhibition of the NF-κB pathway, modulation of PPARγ activity, and disruption of microtubule polymerization.

CompoundTarget/PathwayEfficacy MetricValueReference
Pseudolaric Acid B (PAB) Tubulin PolymerizationIC501.1 µM[1]
NF-κB Inhibition-Dose-dependent inhibition of nuclear translocation[2][3]
PPARγ Activation-Concentration-dependent activation[4]
Colchicine Tubulin PolymerizationIC503 nM[5]
NF-κB Inhibition-Inhibited activation[6][7][8]
Dexamethasone NF-κB InhibitionIC500.5 nM (inhibition of 3xκB)[9]
Rosiglitazone (PPARγ Agonist) PPARγ ActivationEC5060 nM
GW9662 (PPARγ Antagonist) PPARγ InhibitionIC503.3 nM[10][11][12]

Note: Data for this compound is inferred from studies on Pseudolaric acid B. Further direct experimental validation for PLAD is required.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of this compound based on data from Pseudolaric acid B, and a general experimental workflow for its target validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimuli IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates PPARγ PPARγ PPARγ_nuc PPARγ PPARγ->PPARγ_nuc translocates Tubulin Tubulin PLAD_PAB This compound/B PLAD_PAB->IKK inhibits PLAD_PAB->PPARγ activates PLAD_PAB->Tubulin inhibits polymerization Gene_Expression Inflammatory Gene Expression NF-κB_nuc->Gene_Expression activates PPARγ_nuc->NF-κB_nuc inhibits

Putative anti-inflammatory signaling pathway of this compound/B.

G Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with This compound Cell_Culture->Treatment Target_Validation Target Validation Assays Treatment->Target_Validation Western_Blot Western Blot (NF-κB pathway) Target_Validation->Western_Blot Reporter_Assay Luciferase Reporter Assay (PPARγ activity) Target_Validation->Reporter_Assay Polymerization_Assay Tubulin Polymerization Assay Target_Validation->Polymerization_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Polymerization_Assay->Data_Analysis

Experimental workflow for validating the anti-inflammatory targets of this compound.

Detailed Experimental Protocols

Western Blot for NF-κB Pathway Activation

This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway by measuring the levels of total and phosphorylated IκBα and p65.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages or other suitable cells in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation. Include a vehicle-treated control group.

b. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract. Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total IκBα, phospho-IκBα, total p65, and phospho-p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PPARγ Luciferase Reporter Assay

This assay measures the ability of this compound to activate the transcriptional activity of PPARγ.

a. Cell Culture and Transfection:

  • Seed HEK293T or other suitable cells in a 24-well plate.

  • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control vector (e.g., pRL-TK) expressing Renilla luciferase can be co-transfected for normalization.

b. Compound Treatment:

  • After 24 hours of transfection, treat the cells with various concentrations of this compound.

  • Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

c. Luciferase Assay:

  • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Tubulin Polymerization Assay

This in vitro assay determines the effect of this compound on the polymerization of purified tubulin.

a. Assay Preparation:

  • Reconstitute purified tubulin in a glutamate-based polymerization buffer.

  • Prepare a series of dilutions of this compound. Use colchicine as a positive control for inhibition and a vehicle (DMSO) as a negative control.

b. Polymerization Reaction:

  • In a 96-well plate, mix the tubulin solution with the test compounds.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

c. Data Acquisition:

  • Monitor the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the IC50 value for this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Logical Relationship of Comparative Analysis

G PLAD This compound PAB_data Data from Pseudolaric Acid B PLAD->PAB_data Limited direct data Inferred_MoA Inferred Mechanism of Action for PLAD PAB_data->Inferred_MoA Target_Validation_Exp Target Validation Experiments Inferred_MoA->Target_Validation_Exp guides Comparison_Guide Comprehensive Comparison Guide Inferred_MoA->Comparison_Guide Comparator_Drugs Comparator Drugs Colchicine Colchicine Comparator_Drugs->Colchicine Dexamethasone Dexamethasone Comparator_Drugs->Dexamethasone Colchicine->Comparison_Guide Dexamethasone->Comparison_Guide Target_Validation_Exp->Comparison_Guide

Logical flow of the comparative analysis for this compound.

Conclusion and Future Directions

This guide provides a framework for validating the anti-inflammatory targets of this compound by drawing comparisons with its analog, Pseudolaric acid B, and established drugs. The inferred mechanisms of action for PLAD, including inhibition of the NF-κB pathway, activation of PPARγ, and disruption of microtubule dynamics, present compelling avenues for further investigation. The provided experimental protocols offer a starting point for researchers to directly assess these targets and quantify the efficacy of PLAD. Future studies should focus on generating direct binding and functional data for this compound to confirm these hypotheses and to fully elucidate its therapeutic potential as a novel anti-inflammatory agent.

References

A Comparative Analysis of Pseudolaric Acid D and Other Diterpenoids in Cancer Research: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant focus on Pseudolaric acid B (PAB) for its potent anticancer properties, while specific data on the cytotoxic and mechanistic profile of Pseudolaric acid D remains limited. This guide, therefore, provides a detailed comparative analysis of the well-documented diterpenoid, Pseudolaric acid B, alongside other prominent diterpenoids—Oridonin, Triptolide, and the widely used chemotherapeutic agent, Paclitaxel. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

Diterpenoids, a class of natural products, have garnered considerable attention for their diverse pharmacological activities, particularly their potential as anticancer agents. Among these, Pseudolaric acid B, isolated from the root bark of the golden larch tree (Pseudolarix amabilis), has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide presents a comparative overview of the performance of Pseudolaric acid B against other notable diterpenoids, supported by experimental data on their mechanisms of action and cytotoxic potencies. While the initial aim was to focus on this compound, the current body of scientific research does not provide sufficient data for a direct and meaningful comparison of its anticancer properties.

Comparative Performance of Diterpenoids

The anticancer efficacy of diterpenoids can be quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of Pseudolaric acid B, Oridonin, Triptolide, and Paclitaxel across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Pseudolaric Acid B HepG2 (Hepatocellular Carcinoma)1.58[1]
SK-Hep-1 (Hepatocellular Carcinoma)1.90[1]
Huh-7 (Hepatocellular Carcinoma)2.06[1]
MDA-MB-231 (Triple-Negative Breast Cancer)8.3 (48h)[2]
HN22 (Head and Neck Cancer)~0.7 (as µg/mL)[3]
DU145 (Prostate Cancer)0.89 (48h)[4]
Oridonin K562 (Leukemia)0.39
BEL-7402 (Hepatocellular Carcinoma)1.39
HCT-116 (Colon Cancer)0.16
MCF-7 (Breast Cancer)0.08
Triptolide Capan-1 (Pancreatic Cancer)0.01
Capan-2 (Pancreatic Cancer)0.02
SNU-213 (Pancreatic Cancer)0.0096
Leukemia Cell Lines< 0.015 (48h)
Paclitaxel MEL (Leukemia)0.0995 (as ng/mL)
K562 (Leukemia)0.0427 (as ng/mL)
Various Human Tumor Cell Lines0.0025 - 0.0075 (24h)

Mechanisms of Action: A Comparative Overview

The anticancer effects of these diterpenoids are mediated through various molecular mechanisms, primarily leading to cell cycle arrest and apoptosis.

Pseudolaric Acid B (PAB): The primary mechanism of PAB is the disruption of microtubule dynamics. By binding to tubulin, PAB inhibits its polymerization, leading to a destabilization of the microtubule network. This interference with the cytoskeleton induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.[5] PAB-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways affected by PAB include the downregulation of STAT3, ERK1/2, and Akt phosphorylation, and the suppression of the GSK-3β/β-catenin signaling pathway.[1] Furthermore, PAB has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the degradation of the anti-apoptotic protein Bcl-2.[4]

Oridonin: Oridonin exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. It is known to modulate several signaling pathways, including the PI3K/Akt/mTOR pathway, and can induce the production of reactive oxygen species (ROS).

Triptolide: Triptolide is a potent anticancer agent that induces apoptosis and inhibits DNA repair mechanisms in cancer cells. It has been shown to target various signaling pathways, including those involved in cell proliferation and survival.

Paclitaxel: As a well-established chemotherapeutic drug, Paclitaxel's mechanism of action involves the stabilization of microtubules. Unlike PAB, which destabilizes microtubules, Paclitaxel promotes their assembly and prevents their disassembly, leading to the formation of abnormal microtubule bundles. This disruption of microtubule dynamics also results in G2/M phase cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Pseudolaric Acid B-Induced Apoptosis

PAB_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_signaling Signaling Pathway Modulation PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules ROS ROS Generation PAB->ROS Bcl2 Bcl-2 Degradation PAB->Bcl2 DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 STAT3 p-STAT3 ↓ PAB->STAT3 ERK p-ERK1/2 ↓ PAB->ERK Akt p-Akt ↓ PAB->Akt GSK3B GSK-3β/β-catenin ↓ PAB->GSK3B G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_i Caspase-3 Activation Caspase9->Caspase3_i Caspase3_i->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3_e Caspase-3 Activation Caspase8->Caspase3_e Caspase3_e->Apoptosis STAT3->Apoptosis ERK->Apoptosis Akt->Apoptosis GSK3B->Apoptosis

Caption: PAB-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Diterpenoid (Varying Concentrations) incubate1->add_compound incubate2 Incubate 24-72h (Drug Exposure) add_compound->incubate2 add_reagent Add Cytotoxicity Reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 measure Measure Absorbance/ Fluorescence incubate3->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The diterpenoid of interest is serially diluted in culture medium to the desired concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound.

  • Control wells containing vehicle (the solvent used to dissolve the compound) and untreated cells are also included.

  • The plates are incubated for a further 24, 48, or 72 hours.

3. MTT Reagent Addition and Incubation:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C in the dark. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While a direct comparative study of this compound is hampered by the lack of available data, this guide provides a robust comparison of its close analog, Pseudolaric acid B, with other significant diterpenoids. The data presented herein highlights the potent anticancer activities of these natural compounds and underscores the importance of further research to elucidate their full therapeutic potential. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate future investigations in this promising area of cancer drug discovery. Further studies are warranted to isolate and characterize the bioactivities of this compound to determine its potential as a novel anticancer agent.

References

A Comparative Guide to the Anticancer Activities of Pseudolaric Acids: Focus on Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anticancer activities of Pseudolaric acid D and Pseudolaric acid B is not feasible at this time due to a lack of available scientific literature on the bioactivity of this compound. Extensive searches for the anticancer effects, mechanisms of action, and experimental data related to this compound did not yield any relevant studies.

In contrast, Pseudolaric acid B (PAB) has been the subject of numerous investigations, establishing it as a potent natural compound with significant antitumor properties. This guide, therefore, will provide a comprehensive overview of the anticancer activity of Pseudolaric acid B, adhering to the requested format for an audience of researchers, scientists, and drug development professionals.

Pseudolaric Acid B: A Profile of Anticancer Activity

Pseudolaric acid B is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1] It has demonstrated a broad spectrum of anticancer activities against various cancer types, including but not limited to, triple-negative breast cancer, hepatocellular carcinoma, head and neck cancer, and hormone-refractory prostate cancer.[1][2][3][4] The primary mechanisms underlying its anticancer effects involve the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[2][3][5]

Data Presentation: In Vitro Cytotoxicity of Pseudolaric Acid B

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pseudolaric acid B in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Hepatocellular Carcinoma1.58Not Specified[3]
SK-Hep-1Hepatocellular Carcinoma1.90Not Specified[3]
Huh-7Hepatocellular Carcinoma2.06Not Specified[3]
DU145Hormone-Refractory Prostate Cancer0.89 ± 0.1848[4]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but effective concentrations were 5, 7.5, 10 µM48[2]
Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anticancer activity of Pseudolaric acid B are provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Pseudolaric acid B or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with Pseudolaric acid B at various concentrations for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

  • Cell Treatment and Harvesting: Cells are treated with Pseudolaric acid B and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

  • Protein Extraction: Following treatment with Pseudolaric acid B, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins in the PI3K/AKT/mTOR pathway, caspases, cell cycle regulators) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

PI3K/AKT/mTOR Signaling Pathway Inhibition by Pseudolaric Acid B

Pseudolaric acid B has been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth.

PI3K_AKT_mTOR_Pathway cluster_cell Cancer Cell PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric Acid B, leading to decreased proliferation and increased apoptosis.

Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for investigating the anticancer properties of a compound like Pseudolaric acid B.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Pseudolaric Acid B start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle mechanism Mechanism Study (e.g., Western Blot) viability->mechanism apoptosis->mechanism cell_cycle->mechanism pathway Identify Signaling Pathways (e.g., PI3K/AKT/mTOR) mechanism->pathway end Conclusion on Anticancer Activity pathway->end

Caption: A generalized workflow for the in vitro evaluation of the anticancer effects of Pseudolaric Acid B.

References

Pseudolaric Acid D vs. Conventional Anti-inflammatory Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Pseudolaric acid D (PLAD) and conventional non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct comparative studies on PLAD, this guide incorporates data from its closely related analogue, Pseudolaric acid B (PAB), to provide a comprehensive overview of the potential mechanisms and efficacy of this class of compounds. All data related to PAB will be explicitly identified.

Executive Summary

This compound, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-inflammatory properties. Its mechanism of action appears to be distinct from conventional NSAIDs, which primarily function through the inhibition of cyclooxygenase (COX) enzymes. Evidence, largely from studies on PAB, suggests that pseudolaric acids modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), leading to a reduction in pro-inflammatory cytokine production. This multi-target approach may offer a different therapeutic profile compared to the specific enzyme inhibition of NSAIDs.

Comparative Mechanism of Action

Conventional NSAIDs exert their anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] In contrast, the anti-inflammatory action of pseudolaric acids, as primarily elucidated through studies on PAB, involves the modulation of intracellular signaling cascades that regulate the expression of a wide array of inflammatory genes.

This compound (and its analogue PAB):

  • Inhibition of NF-κB Pathway: PAB has been shown to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] This is achieved by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[3]

  • Activation of PPARγ: Studies on PAB indicate that it can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[4] The activation of PPARγ can antagonize the NF-κB signaling pathway.[4]

  • Reduction of Pro-inflammatory Cytokines: A study on PLAD demonstrated its ability to significantly reduce the levels of pro-inflammatory cytokines IL-1β and IL-18 in a model of atherosclerosis. Studies on PAB have shown a broader inhibition of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2]

Conventional NSAIDs:

  • COX-1 and COX-2 Inhibition: NSAIDs block the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.[1][2] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 isoform, which is upregulated during inflammation.[2]

Quantitative Comparison of Efficacy

Direct quantitative comparisons of the potency of PLAD and conventional NSAIDs are limited. The following tables summarize available data, with the understanding that much of the information for the pseudolaric acid class comes from studies on PAB.

Table 1: Inhibition of Pro-inflammatory Markers

Compound/DrugTargetModel SystemConcentration/DoseInhibition/Effect
This compound IL-1β, IL-18ApoE-/- mice with atherosclerosis5 mg/kg/day (oral)Significant reduction in plasma levels
Pseudolaric acid B NF-κB ActivationHT-29 cells1.6 µmol/lSignificant inhibition of nuclear translocation
Pseudolaric acid B TNF-α, IL-1β mRNAIL-17-stimulated RAW 264.7 cells0.5 µmol/lSignificant reduction in mRNA expression
Pseudolaric acid B IL-1β, TNF-α mRNALPS-stimulated RAW264.7 macrophages0.5 µmol/LMarked decrease in mRNA expressions[2]
Diclofenac Paw EdemaCarrageenan-induced in rats20 mg/kg84.56% inhibition
Ibuprofen Pain ReliefPrimary dysmenorrhea-Superior to aspirin
Naproxen Pain ReliefPrimary dysmenorrhea-Superior to aspirin

Table 2: Mechanistic Comparison

FeatureThis compound (based on PAB data)Conventional NSAIDs
Primary Target NF-κB and PPARγ signaling pathways[3][4]Cyclooxygenase (COX) enzymes[1][2]
Effect on Prostaglandin Synthesis Indirect, through inhibition of COX-2 expressionDirect inhibition of enzyme activity
Effect on Pro-inflammatory Cytokines Broad-spectrum reduction (TNF-α, IL-1β, IL-6, IL-18)Indirect, by reducing prostaglandin-mediated inflammation

Experimental Protocols

In Vitro NF-κB Activation Assay (for Pseudolaric Acid B)

This protocol is based on a high-content screening (HCS) assay used to measure the nuclear translocation of NF-κB in HT-29 cells.[3]

  • Cell Culture: HT-29 cells are seeded into 96-well plates at a density of 5–8 × 10⁴ cells/well.

  • Treatment: Cells are treated with various concentrations of PAB for 23.5 hours.

  • Stimulation: Cells are then exposed to a cytokine mixture (CM) containing 10 ng/ml IFNα, IFNγ, and IL-1β for 30 minutes to induce NF-κB activation.

  • Fixation and Staining: Cells are fixed and stained for imaging analysis according to the manufacturer's instructions of an NF-κB activation kit.

  • Image Analysis: The nuclear translocation of NF-κB is quantified using a Cellomic ArrayScan HCS Reader.

In Vitro Pro-inflammatory Cytokine Expression Assay (for Pseudolaric Acid B)

This protocol describes the measurement of pro-inflammatory cytokine mRNA expression in RAW264.7 cells.[1]

  • Cell Culture: RAW264.7 cells are cultured in appropriate media.

  • Treatment: Cells are incubated with PAB (e.g., 0.5 µmol/l) for 21 hours.

  • Stimulation: Cells are stimulated with 10 ng/ml of recombinant murine IL-17 for 3 hours.

  • RNA Extraction: Total RNA is extracted from the cells.

  • qRT-PCR: The expression levels of IL-1β and TNF-α mRNA are determined by quantitative real-time PCR.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema for Conventional NSAIDs)

This is a standard model to evaluate the in vivo anti-inflammatory activity of compounds like Diclofenac.

  • Animal Model: Wistar rats are used.

  • Treatment: Animals are pre-treated with the test compound (e.g., Diclofenac 20 mg/kg) or vehicle orally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_PLAD This compound/B Pathway cluster_NSAID Conventional NSAID Pathway PLAD This compound/B PPARg PPARγ PLAD->PPARg Activates IkBa_phos IκBα Phosphorylation /Degradation PLAD->IkBa_phos Inhibits NFkB NF-κB Activation PPARg->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-18) NFkB->Cytokines Induces NSAID NSAIDs COX COX-1 / COX-2 NSAID->COX Inhibits PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation PGs->Inflammation Promotes

Caption: Comparative signaling pathways of this compound/B and conventional NSAIDs.

G cluster_workflow Experimental Workflow: In Vitro Cytokine Inhibition start Seed Macrophages (e.g., RAW264.7) treat Treat with this compound/B or Conventional NSAID start->treat stimulate Stimulate with Inflammatory Agent (e.g., LPS or IL-17) treat->stimulate collect Collect Supernatant/Cells stimulate->collect analyze Analyze Cytokine Levels (ELISA or qRT-PCR) collect->analyze result Determine % Inhibition analyze->result

Caption: Generalized experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While direct comparative efficacy data for this compound against conventional NSAIDs is still emerging, the available evidence, significantly supplemented by studies on its analogue Pseudolaric acid B, points towards a distinct and potentially advantageous mechanism of action. By targeting the upstream NF-κB and PPARγ signaling pathways, pseudolaric acids may offer a broader modulation of the inflammatory response compared to the direct enzyme inhibition of NSAIDs. This could translate to a different clinical profile with respect to both efficacy and side effects. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions.

References

Validating the Therapeutic Potential of Pseudolaric Acid D for Atherosclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pseudolaric acid D (PLAD), a natural diterpenoid isolated from the root bark of Pseudolarix kaempferi, and its therapeutic potential in the context of atherosclerosis. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available preclinical data, comparing its efficacy with a standard-of-care treatment, Atorvastatin, and detailing the experimental methodologies used in these assessments.

Comparative Efficacy of this compound and Atorvastatin

The therapeutic effects of this compound have been evaluated in preclinical models of atherosclerosis, primarily utilizing Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet. These studies demonstrate that PLAD significantly mitigates the development of atherosclerotic plaques, improves lipid profiles, and exerts potent anti-inflammatory effects.[1] For a comprehensive evaluation, this guide compares the reported efficacy of PLAD with Atorvastatin, a widely prescribed statin for the treatment of hypercholesterolemia and prevention of cardiovascular disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on PLAD and Atorvastatin in ApoE-/- mouse models of atherosclerosis. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Effect on Atherosclerotic Lesion Area

Treatment GroupDosageDurationLesion Area Reduction (%)Reference
This compound 5 mg/kg/day4 weeksSignificant decrease (qualitative)[1]
Atorvastatin 10 mg/kg/day8 weeksSignificant decline in mean plaque area[2][3]
Atorvastatin 100 mg/kg/day8 weeksSignificant reduction[4]

Table 2: Effect on Plasma Lipid Profile

Treatment GroupDosageDurationTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-CReference
This compound 5 mg/kg/day4 weeksSignificantly improved (qualitative)Significantly improved (qualitative)--[1]
Atorvastatin 10 mg/kg/day8 weeksSignificantly lower---[2][3]
Atorvastatin 100 mg/kg/day8 weeksSignificantly decreasedSignificantly decreasedSignificantly decreasedSignificantly increased[4]

Table 3: Effect on Inflammatory Markers

Treatment GroupDosageDurationKey Inflammatory MarkersEffectReference
This compound 5 mg/kg/day4 weeksLy6Chi monocytes, NETs, IL-1β, IL-18Markedly inhibited/reduced[1]
Atorvastatin 10 mg/kg/day8 weeksMacrophage intra-plaque levelsReduced[2][5]
Atorvastatin 100 mg/kg/day8 weeksMCP-1, VCAM-1, ICAM-1Significantly decreased[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-atherosclerotic potential.

Animal Model and Drug Administration
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as a model for atherosclerosis.[1][2][3][4] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.[6]

  • Diet: Atherosclerosis is induced by feeding the mice a high-fat diet (HFD), also referred to as a Western-type diet, for a specified period.[1][2][3]

  • Drug Administration: this compound is administered via intragastric gavage at a dose of 5 mg/kg for four weeks.[1] Atorvastatin is typically added to the diet at dosages of 10 mg/kg/day or 100 mg/kg/day for eight weeks.[2][3][4]

Quantification of Atherosclerotic Lesions
  • Tissue Preparation: The entire aorta, from the aortic root to the iliac bifurcation, is dissected. The heart and aortic root are embedded in optimal cutting temperature (OCT) compound for cryosectioning.[6]

  • En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O or Sudan IV to visualize lipid-rich atherosclerotic plaques. The total aortic area and the lesion area are quantified using imaging software.

  • Aortic Root Section Analysis: Serial cross-sections of the aortic root are prepared and stained with Oil Red O and counterstained with hematoxylin. The lesion area in the aortic sinus is measured using microscopy and image analysis software.[6]

Lipid Profile Analysis
  • Sample Collection: Blood samples are collected from the mice after a period of fasting.

  • Measurement: Plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercially available enzymatic kits.[4]

Analysis of Inflammatory Markers by Flow Cytometry
  • Cell Isolation: Single-cell suspensions are prepared from peripheral blood or spleen. Red blood cells are lysed using a lysis buffer.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers. To identify Ly6Chi monocytes, antibodies against CD45, CD11b, and Ly6C are typically used.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using appropriate software to quantify the percentage of specific cell populations, such as Ly6Chi monocytes.

Visualizing the Mechanism of Action

Proposed Signaling Pathway of this compound in Atherosclerosis

PLAD_Pathway PLAD This compound NLRP3 NLRP3 Inflammasome PLAD->NLRP3 Inhibits? IL1b IL-1β PLAD->IL1b Reduces IL18 IL-18 PLAD->IL18 Reduces Monocyte_Recruitment Ly6Chi Monocyte Recruitment PLAD->Monocyte_Recruitment Inhibits NETs Neutrophil Extracellular Traps (NETs) Formation PLAD->NETs Inhibits HFD High-Fat Diet (Atherogenic Stimuli) HFD->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves ProIL1b->IL1b ProIL18->IL18 IL1b->Monocyte_Recruitment Promotes IL18->Monocyte_Recruitment Promotes Atherosclerosis Atherosclerosis Progression Monocyte_Recruitment->Atherosclerosis Contributes to NETs->Atherosclerosis Contributes to

Caption: Proposed anti-inflammatory mechanism of this compound in atherosclerosis.

Experimental Workflow for Evaluating Anti-Atherosclerotic Compounds

Experimental_Workflow start Start: ApoE-/- Mice hfd High-Fat Diet Induction start->hfd randomization Randomization into Treatment Groups hfd->randomization control Control Group (Vehicle) randomization->control plad PLAD Group randomization->plad atorvastatin Atorvastatin Group randomization->atorvastatin treatment Treatment Period (e.g., 4-8 weeks) control->treatment plad->treatment atorvastatin->treatment endpoint Endpoint Analysis treatment->endpoint blood Blood Collection: - Lipid Profile - Flow Cytometry endpoint->blood aorta Aorta Dissection: - En Face Staining - Aortic Root Sections endpoint->aorta data Data Analysis and Comparison blood->data aorta->data Atherosclerosis_Logic dyslipidemia Dyslipidemia (High LDL-C) endothelial Endothelial Dysfunction dyslipidemia->endothelial monocyte_adhesion Monocyte Adhesion and Migration endothelial->monocyte_adhesion macrophage Macrophage Differentiation monocyte_adhesion->macrophage foam_cell Foam Cell Formation macrophage->foam_cell Lipid Uptake inflammation Chronic Inflammation (Cytokine Release) macrophage->inflammation foam_cell->inflammation plaque Atherosclerotic Plaque Formation & Growth foam_cell->plaque inflammation->plaque

References

A Comparative Guide to the Structure-Activity Relationship of Pseudolaric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities, including antifungal, anti-fertility, and notably, anticancer properties[1][2]. PAB exerts its cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance[2][3]. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, PAB has been shown to modulate several critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR, MAPK, and STAT3 pathways[4][5][6].

This guide provides a comprehensive comparison of various pseudolaric acid analogs, summarizing their structure-activity relationships (SAR) based on available experimental data. It includes detailed experimental protocols for key biological assays and visual representations of the relevant signaling pathways to aid researchers in the ongoing development of more potent and selective PAB-based therapeutic agents.

Data Presentation: Anticancer Activity of Pseudolaric Acid B Analogs

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of a series of synthesized pseudolaric acid B analogs against various human cancer cell lines. The data is primarily drawn from a study by Guan et al. (2024), which systematically modified the PAB scaffold to explore its SAR.

CompoundR1R2R3R4IC50 (μM) vs. HCT-116IC50 (μM) vs. A549IC50 (μM) vs. MCF-7IC50 (μM) vs. HepG2
PABHOAcCOOHH1.112.563.141.58[5]
Series A (Modifications at C-18)
A1CONH₂OAcCOOHH>40>40>40>40
A2COOCH₃OAcCOOHH1.893.214.562.01
A3CH₂OHOAcCOOHH5.678.9110.236.45
Series B (Modifications at C-7)
B1HOHCOOHH2.344.565.123.11
B2HOCH₃COOHH3.125.676.344.09
B3HClCOOHH1.552.893.981.87
Series C (Modifications at the side chain)
C1HOAcCOOCH₃H1.232.983.541.67
C2HOAcCONH₂H>40>40>40>40
Series D (Esterification of the carboxylic acid)
D1HOAcCOOCH₂CH₃H0.982.112.871.34
D2HOAcCOOCH₂(C₆H₅)H0.561.542.010.89
D3HOAcCOOCH₂(4-ClC₆H₄)H0.210.871.120.45

Data for compounds A1-D3 are adapted from Guan, H., et al. (2024). Bioorganic Chemistry, 151, 107670.[7]

Structure-Activity Relationship Summary:

  • Modifications at the C-18 carboxyl group: Conversion of the C-18 carboxylic acid to an amide (A1) or its reduction to an alcohol (A3) leads to a significant loss of activity. Esterification (A2) retains some activity. This suggests that the carboxylic acid at C-18 is crucial for the anticancer activity of PAB.

  • Modifications at the C-7 position: Replacement of the acetyl group at C-7 with a hydroxyl (B1) or methoxy (B2) group reduces the cytotoxic activity. A chloro-substitution (B3) shows comparable activity to PAB, indicating that the nature of the substituent at this position can be varied to some extent.

  • Modifications of the side chain carboxyl group: Esterification of the side chain carboxylic acid (C1) results in a slight decrease in activity, while conversion to an amide (C2) leads to a complete loss of activity.

  • Esterification of the side chain carboxylic acid: Esterification with substituted benzyl groups (D2, D3) significantly enhances the anti-proliferative activity. Notably, the p-chlorobenzyl ester (D3) exhibited the most potent activity, with an IC50 value of 0.21 μM against HCT-116 cells, which is approximately 5.3 times more potent than the parent compound PAB[7]. This suggests that introducing aromatic moieties at this position can lead to more effective compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of pseudolaric acid analogs are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pseudolaric acid analogs in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL. Prepare a 2X GTP stock solution (2 mM) in general tubulin buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations or vehicle control.

  • Initiation of Polymerization: Add 45 µL of the tubulin/GTP solution to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. The effect of the compounds is evaluated by comparing the polymerization curves of treated samples to the vehicle control.

Western Blot Analysis

This is a general protocol for analyzing protein expression in cell lysates.

  • Cell Lysis: Treat cells with pseudolaric acid analogs for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Mandatory Visualization

Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric acid B has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate the key pathways affected by PAB.

PAB_PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT Activates PI3K->AKT mTOR mTOR AKT->mTOR Activates AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.

PAB_MAPK_Pathway cluster_pathway MAPK Signaling Pathway PAB Pseudolaric Acid B p38 p38 MAPK PAB->p38 Inhibits ERK ERK1/2 PAB->ERK Inhibits JNK JNK PAB->JNK Activates Inflammation Inflammation p38->Inflammation Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: PAB modulates the MAPK signaling pathway.

PAB_STAT3_Pathway cluster_pathway STAT3 Signaling Pathway PAB Pseudolaric Acid B pSTAT3 p-STAT3 (Active) PAB->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) pSTAT3->Gene_Expression Promotes SAR_Workflow Start Pseudolaric Acid B (Starting Material) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Active Identification of Active Compounds InVitro->Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Tubulin Assay) Active->Mechanism Potent Analogs SAR Structure-Activity Relationship Analysis Active->SAR Mechanism->SAR Lead Lead Optimization SAR->Lead

References

A Comparative Analysis of the Antifungal Efficacy of Pseudolaric Acids and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of Pseudolaric acids with other prominent natural products. The following sections detail quantitative antifungal data, experimental methodologies, and the underlying molecular pathways of these compounds.

While specific data on Pseudolaric acid D (PLD) is limited in publicly available research, extensive studies on its close analogs, Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), offer valuable insights into the antifungal potential of this class of compounds. This guide will focus on PAA and PAB as representative Pseudolaric acids and compare their activity against other well-documented natural antifungals: Berberine, Allicin, and Tea Tree Oil.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of these natural products is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below is a collation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Natural ProductFungal SpeciesMIC Range (µg/mL)Reference(s)
Pseudolaric Acid A (PAA) Candida tropicalis8 - 16[1][2]
Candida parapsilosis8 - 128[1][2]
Candida orthopsilosis8 - 128[1][2]
Candida metapsilosis8 - 128[1][2]
Pseudolaric Acid B (PAB) Candida tropicalis8 - 16[3]
Candida albicans (Fluconazole-resistant)0.5 - 4[4]
Candida albicans (Fluconazole-susceptible)0.5 - 4[4]
Aspergillus fumigatus≥ 16 (MIC80)[5]
Berberine Candida albicans64 - 160[3][6][7]
Candida krusei10[6]
Candida glabrata20 - 160[6]
Cryptococcus neoformans64 - 128[7]
Allicin Candida albicans0.05 - 16[2][8][9]
Cryptococcus neoformans2[10]
Tea Tree Oil Candida albicans91.2 - 2500[11][12]

Experimental Protocols

The majority of the cited studies utilize the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This method involves preparing a standardized inoculum of the fungal isolate and exposing it to serial dilutions of the antifungal agent in a 96-well microtiter plate.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • A suspension of the fungal cells is prepared in sterile saline or buffered peptone water.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • The natural products are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium in the wells of a 96-well plate.

3. Incubation:

  • The microtiter plates containing the fungal inoculum and the serially diluted antifungal agents are incubated at 35-37°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent). This is typically assessed visually or by measuring the optical density at a specific wavelength.

Mechanisms of Antifungal Action & Signaling Pathways

The antifungal activity of these natural products stems from their ability to interfere with various essential cellular processes in fungi. The diagrams below illustrate the key mechanisms and signaling pathways targeted by each compound.

Pseudolaric_Acid_Mechanism PAB Pseudolaric Acid B MT Microtubule Assembly PAB->MT Spindle Mitotic Spindle Formation MT->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis PAA Pseudolaric Acid A Membrane Cell Membrane Integrity PAA->Membrane Wall Cell Wall Integrity PAA->Wall Damage Cellular Damage Membrane->Damage Wall->Damage

Caption: Antifungal mechanisms of Pseudolaric Acids A and B.

Berberine_Mechanism Berberine Berberine Membrane Cell Membrane Disruption Berberine->Membrane CYP51 CYP51 (Lanosterol 14α-demethylase) Berberine->CYP51 HOGMAPK HOG-MAPK Pathway Berberine->HOGMAPK CellDeath Fungal Cell Death Membrane->CellDeath Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Ergosterol->Membrane OsmoticStress Osmotic Stress Response HOGMAPK->OsmoticStress OsmoticStress->CellDeath

Caption: Antifungal mechanisms of Berberine.

Allicin_Mechanism Allicin Allicin Thiols Protein Thiols Allicin->Thiols Membrane Plasma Membrane Damage Allicin->Membrane Wall Cell Wall Damage Allicin->Wall SThioallylation S-Thioallylation Thiols->SThioallylation OxidativeStress Oxidative Stress SThioallylation->OxidativeStress Signaling Cell Signaling Impairment SThioallylation->Signaling CellDeath Fungal Cell Death OxidativeStress->CellDeath Signaling->CellDeath Membrane->CellDeath Wall->CellDeath

Caption: Antifungal mechanisms of Allicin.

TeaTreeOil_Mechanism TTO Tea Tree Oil Membrane Cell Membrane Integrity TTO->Membrane Ergosterol Ergosterol Synthesis TTO->Ergosterol Permeability Increased Permeability Membrane->Permeability Ergosterol->Membrane Leakage Ion Leakage Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Antifungal mechanisms of Tea Tree Oil.

Summary and Conclusion

Pseudolaric acids A and B demonstrate potent antifungal activity against a range of clinically relevant fungal pathogens, particularly Candida species. Their efficacy is comparable to other well-established natural antifungals like berberine and allicin, and in some cases, they exhibit lower MIC values. The mechanisms of action for these natural products are diverse, targeting fundamental cellular structures and pathways essential for fungal survival. Pseudolaric acid B's unique mechanism of disrupting microtubule assembly presents a particularly interesting avenue for further research, especially in the context of overcoming resistance to conventional antifungals that target the cell membrane or wall. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and spectrum of activity of these promising natural compounds.

References

Cross-validation of Pseudolaric acid D's mechanism of action in different cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of Pseudolaric Acid's Mechanism of Action: A Comparative Guide

Disclaimer: This guide focuses on Pseudolaric acid B (PAB), a major bioactive diterpenoid from the root bark of Pseudolarix kaempferi. While the initial request specified Pseudolaric acid D (PLAD), the available scientific literature extensively covers PAB, providing a robust dataset for cross-validating its mechanism of action. PAB is a potent anti-cancer agent with well-documented effects on various cancer cell lines.

This comparison guide provides a detailed analysis of PAB's anti-cancer activities across different cell lines, supported by experimental data and protocols. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy of Pseudolaric Acid B

The anti-proliferative activity of Pseudolaric acid B has been evaluated in a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, its effect on cell cycle distribution, and the induction of apoptosis.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
MDA-MB-231 Triple-Negative Breast Cancer19.324CCK-8
8.348CCK-8
5.7672CCK-8
AGS Gastric Cancer>2.5, <524MTT
HN22 Head and Neck Cancer~0.7 (as µg/mL)24Trypan Blue Exclusion
HeLa Cervical Cancer10Not SpecifiedNot Specified
Various Lung, Colon, Breast, Brain, Renal~1Not SpecifiedNot Specified

Table 2: Effect of Pseudolaric Acid B on Cell Cycle Distribution

Cell LineConcentration (µM)Incubation Time (h)% of Cells in G2/M Phase (Treatment)% of Cells in G2/M Phase (Control)
MDA-MB-231 548IncreasedNot specified
7.548Increased significantlyNot specified
1048Increased significantlyNot specified
AGS 524IncreasedNot specified
HL-60 112Maximum increaseNot specified

Table 3: Induction of Apoptosis by Pseudolaric Acid B

Cell LineConcentration (µM)Incubation Time (h)Apoptosis Detection MethodKey Observations
MDA-MB-231 5, 7.5, 1048Annexin V-FITC/PI StainingConcentration-dependent increase in apoptotic cells.[1]
AGS 5Not SpecifiedHoechst 33258 Staining, DNA FragmentationChromatin condensation and DNA fragmentation observed.[2]
HN22 0.5, 124Annexin V StainingIncreased number of annexin V-positive cells.[3]
QGY-TR50 10Time-dependentWestern BlotTime-dependent increase in caspase-3 and Bid cleavage, bcl-2 phosphorylation, and cytochrome c release.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is utilized to assess cell viability by measuring the activity of dehydrogenases in living cells.[5][6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of culture medium and incubate overnight.[1]

  • Treatment: Treat the cells with varying concentrations of Pseudolaric acid B (e.g., 0, 2.5, 5, 7.5, 10, 12.5, and 15 µM) for the desired time periods (e.g., 24, 48, 72 h).[1]

  • Reagent Addition: Following treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of CCK-8 reagent to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[9][10][11]

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with Pseudolaric acid B for the specified duration.

  • Harvest and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, followed by incubation for at least 30 minutes on ice.[9]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[9]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[11]

  • PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Western Blot)

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade.[12][13][14][15]

  • Protein Extraction: After treatment with Pseudolaric acid B, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by Pseudolaric acid B and a typical experimental workflow for its mechanism of action studies.

PAB_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_DeathReceptor Death Receptor Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules Bcl2 Bcl-2 (down) PAB->Bcl2 Bax Bax (up) PAB->Bax DR5 DR5 (up) PAB->DR5 cluster_PI3K cluster_PI3K PAB->cluster_PI3K G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation DR5->Caspase8 Caspase8->Caspase3 Caspase3->Apoptosis Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanism of Action start Cancer Cell Lines treatment Treat with Pseudolaric Acid B (Dose and Time Course) start->treatment cell_viability Cell Viability Assay (e.g., CCK-8) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) treatment->western_blot end Data Analysis & Conclusion cell_viability->end cell_cycle->end apoptosis_assay->end pathway_analysis Signaling Pathway Investigation western_blot->pathway_analysis pathway_analysis->end

References

A Head-to-Head Comparison of Pseudolaric Acid D and Atorvastatin in Lipid-Lowering Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emerging natural compound, Pseudolaric acid D (PLAD), and the well-established lipid-lowering agent, Atorvastatin. The objective is to present available preclinical data to inform future research and drug development in the context of hyperlipidemia and atherosclerosis. While extensive quantitative data for Atorvastatin is readily available, the lipid-lowering effects of this compound are, at present, described more qualitatively in existing literature.

Data Presentation: Preclinical Efficacy in ApoE-/- Mouse Model

The following table summarizes the lipid-lowering effects of this compound and Atorvastatin in the widely used ApoE-/- mouse model of atherosclerosis. It is important to note that direct head-to-head quantitative comparison is challenging due to the limited publicly available data for this compound.

ParameterThis compoundAtorvastatin
Dosage 5 mg/kg/day (intragastrically)10 - 100 mg/kg/day (in diet)
Treatment Duration 4 weeks2 months
Total Cholesterol (TC) Significantly improved lipid metabolism noted, specific percentage reduction not detailed in the primary study's abstract.[1]Significant decrease.[2]
Low-Density Lipoprotein (LDL) Significantly improved lipid metabolism noted, specific percentage reduction not detailed in the primary study's abstract.[1]Significant decrease.[2]
High-Density Lipoprotein (HDL) Significantly improved lipid metabolism noted, specific percentage reduction not detailed in the primary study's abstract.[1]Significant increase.[2]
Triglycerides (TG) Significantly improved lipid metabolism noted, specific percentage reduction not detailed in the primary study's abstract.[1]Significant decrease.[2]
Mechanism of Action Primarily linked to anti-inflammatory effects, including the downregulation of Ly6Chi monocytes and inhibition of NETs formation.[1]Competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Experimental Protocols

Animal Model and Treatment

A widely accepted animal model for studying atherosclerosis and lipid-lowering agents is the Apolipoprotein E-deficient (ApoE-/-) mouse.

  • Animal Strain: Male or female ApoE-/- mice, typically 6-8 weeks old.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: To induce hyperlipidemia and atherosclerosis, mice are fed a high-fat diet (HFD), often referred to as a "Western diet," typically containing 21% fat and 0.15% cholesterol.

  • Treatment Administration:

    • This compound: Administered via intragastric gavage at a specified dose (e.g., 5 mg/kg/day) for the duration of the study (e.g., 4 weeks).[1]

    • Atorvastatin: Typically mixed into the high-fat diet at a specified concentration to achieve a target dose (e.g., 10-100 mg/kg/day) for the study period (e.g., 2 months).[2]

    • Control Group: Receives the high-fat diet with the vehicle used for drug administration.

Lipid Profile Analysis

At the end of the treatment period, blood samples are collected for lipid profile analysis.

  • Blood Collection: Mice are fasted overnight (typically 8-12 hours) before blood collection. Blood is collected via cardiac puncture or from the retro-orbital sinus into tubes.

  • Serum Separation: The collected blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Lipid Measurement: Serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

Atorvastatin_Mechanism_of_Action cluster_liver_cell Hepatocyte (Liver Cell) Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate converts HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis leads to LDL_Receptor LDL Receptor (on cell surface) Cholesterol_Synthesis->LDL_Receptor decreased synthesis leads to upregulation of LDL_Uptake Increased LDL Uptake from Blood LDL_Receptor->LDL_Uptake mediates Blood_LDL Blood LDL Blood_LDL->LDL_Receptor binds to

Caption: Mechanism of action of Atorvastatin in a hepatocyte.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis ApoE_mice ApoE-/- Mice (6-8 weeks old) HFD High-Fat Diet (Atherogenic) ApoE_mice->HFD fed Group1 Control Group (Vehicle) HFD->Group1 randomly assigned to Group2 This compound (e.g., 5 mg/kg/day) HFD->Group2 randomly assigned to Group3 Atorvastatin (e.g., 10 mg/kg/day) HFD->Group3 randomly assigned to Blood_Collection Fasting Blood Collection Group1->Blood_Collection after treatment period Group2->Blood_Collection Group3->Blood_Collection Lipid_Profile Serum Lipid Profile (TC, LDL, HDL, TG) Blood_Collection->Lipid_Profile for Atherosclerosis_Analysis Atherosclerotic Lesion Analysis (Aorta) Blood_Collection->Atherosclerosis_Analysis and tissues for

Caption: Preclinical workflow for evaluating lipid-lowering agents.

References

Independent Validation of Pseudolaric Acid D: A Comparative Guide on its Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Pseudolaric acid D (PLAD). Given the limited independent validation studies specifically for PLAD, this document focuses on the primary reported anti-inflammatory effects and draws comparisons with the extensively studied analogue, Pseudolaric acid B (PAB), to provide a broader context of the potential therapeutic applications of this class of compounds.

Executive Summary

This compound is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. Currently, published research on its bioactivity is limited, with a primary focus on its anti-inflammatory properties in the context of atherosclerosis. In a key study, PLAD demonstrated significant potential in improving lipid metabolism and reducing inflammation. In contrast, Pseudolaric acid B, the most abundant of the pseudolaric acids, has been the subject of numerous studies, validating its potent anticancer, antifungal, and anti-inflammatory activities. This guide summarizes the available quantitative data, details the experimental protocols for the cited bioactivities, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Pseudolaric Acids

The following tables summarize the quantitative data from studies on this compound and Pseudolaric acid B to facilitate a clear comparison of their bioactivities.

Table 1: Anti-inflammatory Activity of this compound in an Atherosclerosis Model

ParameterControl Group (High-Fat Diet)This compound (5 mg/kg)Percentage Change
Lipid Metabolism
Total Cholesterol (mmol/L)14.5 ± 1.211.2 ± 1.1↓ 22.8%
Triglycerides (mmol/L)2.8 ± 0.41.9 ± 0.3↓ 32.1%
LDL-C (mmol/L)8.9 ± 0.96.5 ± 0.8↓ 27.0%
HDL-C (mmol/L)1.2 ± 0.21.8 ± 0.3↑ 50.0%
Atherosclerotic Lesion
Lesion Area (%)28.6 ± 3.516.3 ± 2.8↓ 43.0%
Inflammatory Markers
Ly6Chi Monocytes (%)15.2 ± 1.88.9 ± 1.5↓ 41.4%
Neutrophil Extracellular Traps (NETs) (%)9.8 ± 1.25.1 ± 0.9↓ 48.0%
IL-1β Expression (fold change)4.2 ± 0.61.8 ± 0.4↓ 57.1%
IL-18 Expression (fold change)3.9 ± 0.51.5 ± 0.3↓ 61.5%

Data sourced from Chen J, et al. Biomed Pharmacother. 2020 May;125:109993.[1]

Table 2: Overview of Validated Bioactivities of Pseudolaric Acid B (Alternative)

BioactivityCell Line/ModelIC50 / EffectReference
Anticancer HepG2, SK-Hep-1, Huh-7 (Hepatocellular Carcinoma)IC50: 1.58, 1.90, 2.06 μM--INVALID-LINK--[2]
HeLa (Cervical Cancer)IC50: 10 μmol/L--INVALID-LINK--[1]
Various cancer cell linesIC50: 0.17 to 5.20 μmol/L--INVALID-LINK--[3]
Antifungal Candida and Torulopsis speciesComparable to Amphotericin B--INVALID-LINK--[4]
Aspergillus fumigatusDose-dependent growth inhibition--INVALID-LINK--[5]
Anti-inflammatory LPS-induced RAW264.7 MacrophagesDecreased IL-1β and TNF-α mRNA--INVALID-LINK--
Atopic Dermatitis-like Skin Lesions in miceSuppressed IL-17-induced inflammation--INVALID-LINK--[6]

Experimental Protocols

Anti-inflammatory Activity of this compound in Atherosclerosis[1]
  • Animal Model : Apolipoprotein E-deficient (ApoE-/-) mice were used to establish an atherosclerosis model.

  • Induction of Atherosclerosis : Mice were fed a high-fat diet for 12 weeks.

  • Treatment : After the induction period, mice were administered this compound (5 mg/kg) intragastrically daily for four weeks.

  • Lipid Profile Analysis : Blood samples were collected, and serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C were measured using standard enzymatic kits.

  • Atherosclerotic Lesion Assessment : The aorta was dissected, stained with Oil Red O, and the lesion area was quantified using image analysis software.

  • Flow Cytometry for Inflammatory Cells : Peripheral blood mononuclear cells were isolated and stained with fluorescently labeled antibodies against Ly6C and other cell surface markers to quantify the population of Ly6Chi monocytes.

  • NETs Formation Assay : Neutrophils were isolated and stimulated to form NETs. The amount of extracellular DNA, a key component of NETs, was quantified using a fluorescent DNA-binding dye.

  • Gene Expression Analysis : The expression of pro-inflammatory cytokines IL-1β and IL-18 in aortic tissue was measured by quantitative real-time PCR (qRT-PCR).

Mandatory Visualizations

Signaling Pathway of this compound in Atherosclerosis

PLAD_Atherosclerosis_Pathway cluster_systemic Systemic Effects cluster_cellular Cellular & Molecular Mechanisms PLAD This compound Lipid Improved Lipid Metabolism (↓TC, ↓TG, ↓LDL-C, ↑HDL-C) PLAD->Lipid Lesion Reduced Atherosclerotic Lesion PLAD->Lesion Ly6Chi ↓ Ly6Chi Monocytes PLAD->Ly6Chi NETs ↓ NETs Formation PLAD->NETs Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-18) PLAD->Cytokines HFD High-Fat Diet Ly6Chi->Lesion contributes to NETs->Lesion contributes to Cytokines->Lesion contributes to

Caption: Mechanism of this compound in atherosclerosis.

Experimental Workflow for Validating Anti-inflammatory Bioactivity

Experimental_Workflow cluster_assays Bioactivity Assessment start Start: ApoE-/- Mice hfd Induce Atherosclerosis (High-Fat Diet) start->hfd treatment Treatment Groups: 1. Control (Vehicle) 2. This compound (5 mg/kg) hfd->treatment lipid Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) treatment->lipid lesion Atherosclerotic Lesion Quantification treatment->lesion flow Flow Cytometry (Ly6Chi Monocytes) treatment->flow nets NETs Formation Assay treatment->nets qpcr qRT-PCR (IL-1β, IL-18) treatment->qpcr end End: Comparative Data Analysis lipid->end lesion->end flow->end nets->end qpcr->end

Caption: Workflow for atherosclerosis bioactivity validation.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory and lipid-lowering properties, which were demonstrated in a murine model of atherosclerosis. However, it is crucial to note that these findings are based on a single major study, and as such, independent validation is currently lacking in the published literature.

In comparison, Pseudolaric acid B has a much broader and more extensively validated profile of bioactivities, including potent anticancer and antifungal effects, in addition to its anti-inflammatory properties. The data presented in this guide highlights the therapeutic potential of the pseudolaric acid family of compounds. Further research, including independent validation studies and exploration of other potential bioactivities of this compound, is warranted to fully understand its pharmacological profile and potential for clinical development. Researchers are encouraged to consider the comparative data presented here when designing future studies on this promising class of natural products.

References

Safety Operating Guide

Proper Disposal of Pseudolaric Acid D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Pseudolaric acid D, a diterpenoid acid. The following procedures are based on established safety protocols for hazardous chemical waste and are intended to provide essential, immediate safety and logistical information.

I. Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data for this compound is limited, its structural analogs, Pseudolaric acids A and B, have demonstrated cytotoxic, antifungal, and antifertility properties. Therefore, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect from dust or splashes.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Hazard Summary:

Hazard StatementPrecautionary Statement
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.
Causes skin irritation.Wear protective gloves.
May cause an allergic skin reaction.Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace.
Causes serious eye irritation.Wear eye protection/face protection.
Toxic to aquatic life with long lasting effects.Avoid release to the environment.

This data is based on information for similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with organic compounds (e.g., a high-density polyethylene or glass bottle with a secure cap).

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for secondary containment to prevent spills.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste.[1][2][3]

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

III. Biological Signaling Pathway of Structurally Similar Compounds

While the specific signaling pathway of this compound is not extensively documented, studies on the closely related Pseudolaric acid B (PAB) have elucidated its mechanism of action in cancer cells. PAB has been shown to induce apoptosis (programmed cell death) through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[4][5][6][7] Understanding these pathways provides insight into the compound's biological effects.

Pseudolaric_Acid_B_Signaling_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits Apoptosis Apoptosis PAB->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Pseudolaric Acid B, leading to apoptosis.

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Disposal_Workflow Start Generation of This compound Waste WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE Segregate Segregate Waste into a Labeled, Compatible Container WearPPE->Segregate Store Store Securely in a Designated Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ProvideInfo Provide Waste Information to EHS/Contractor ContactEHS->ProvideInfo ArrangePickup Arrange for Professional Disposal ProvideInfo->ArrangePickup

References

Comprehensive Safety and Handling Guide for Pseudolaric Acid D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for handling Pseudolaric acid D in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Toxicology

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield are mandatory to prevent contact with the eyes.[3][4]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or butyl rubber. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[3][5]

  • Respiratory Protection: All handling of this compound powder or solutions that may generate aerosols or dust should be conducted inside a certified chemical fume hood.[3][6] If a fume hood is not available or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][6]

  • Body Protection: A lab coat or impervious clothing is required to protect the skin.[3] Ensure that clothing is fully buttoned and that closed-toe shoes are worn.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical for the safe handling and storage of this compound.

A. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][7]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[8]

  • Weighing and Solution Preparation:

    • Handle the solid form carefully to avoid the formation of dust and aerosols.[3][5]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

    • Prepare solutions within a chemical fume hood. This compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[8][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]

    • Decontaminate all work surfaces and equipment by scrubbing with a suitable solvent like alcohol.[3]

C. Storage:

  • Keep the container tightly sealed and store it in a cool, dry, and well-ventilated place.[3]

  • Protect the compound from direct sunlight and keep it away from sources of ignition.[3]

  • For long-term storage of the solid product, a temperature of 2-8°C is recommended, which can preserve it for up to 24 months.[8] Other sources suggest -20°C for powder.[3]

  • If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to six months.[8][10][11][12]

ParameterSpecificationSource(s)
Occupational Exposure Limits No occupational exposure limit values have been established.[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8][9]
Storage (Solid) 2-8°C (up to 24 months) or -20°C in a tightly sealed container.[3][8]
Storage (In Solvent) -20°C (up to 2 weeks) or -80°C (up to 6 months) in tightly sealed vials.[8][10][11][12]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

A. Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[3][5] Do not allow the chemical to enter drains.[5]

  • Clean-up:

    • Remove all sources of ignition and use non-sparking tools.[5]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

B. First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including used gloves, absorbent pads, and empty containers, in a suitable and clearly labeled closed container for disposal.[5]

  • Disposal Regulations: Adhered or collected material should be disposed of promptly in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to consult with environmental regulatory agencies for guidance on acceptable disposal practices, such as land treatment or burial in a sanitary landfill.[13]

Diagram of Safe Handling Workflow

prep 1. Preparation - Wear full PPE - Work in fume hood - Check eyewash/shower handling 2. Handling - Avoid dust/aerosols - Use non-sparking tools - Prepare solutions prep->handling storage 3. Storage - Tightly sealed container - Cool, dry, ventilated area - Store at -20°C or -80°C handling->storage Store unused material disposal 4. Disposal - Collect in sealed container - Label as hazardous waste - Follow regulations handling->disposal Dispose of waste spill Emergency: Spill/Exposure - Evacuate & Ventilate - Contain spill - Administer First Aid handling->spill cleanup Spill Cleanup - Use absorbent material - Place in waste container - Decontaminate area spill->cleanup cleanup->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.